Methyl 4-prenyloxycinnamate
Descripción
Propiedades
IUPAC Name |
methyl (E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-12(2)10-11-18-14-7-4-13(5-8-14)6-9-15(16)17-3/h4-10H,11H2,1-3H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMLKNYVORYESN-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)C=CC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCOC1=CC=C(C=C1)/C=C/C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physical and chemical properties of Methyl 4-prenyloxycinnamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-prenyloxycinnamate, a derivative of cinnamic acid, is a compound of growing interest within the scientific community. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Physical and Chemical Properties
This compound is a phenylpropanoid derivative. While specific experimentally determined physical constants are not widely reported in publicly available literature, its fundamental properties can be summarized.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈O₃ | ChemSrc[1] |
| Molecular Weight | 246.30 g/mol | BioCrick[2] |
| Appearance | Powder | BioCrick[2] |
| Storage Conditions | 2-8°C, sealed, cool, and dry | ChemSrc, BioCrick[1][2] |
Synthesis and Purification
The synthesis of this compound can be achieved via a Williamson ether synthesis, a well-established method for forming ethers. This process involves the reaction of a phenoxide with an alkyl halide.
Synthesis Protocol: Williamson Ether Synthesis
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound.
Materials:
-
Methyl p-hydroxycinnamate
-
Prenyl bromide (3-methyl-2-butenyl bromide)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or another appropriate polar aprotic solvent
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for elution
Procedure:
-
To a solution of methyl p-hydroxycinnamate in acetone, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add prenyl bromide to the reaction mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove the inorganic base.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
Purification Protocol: Flash Column Chromatography and Recrystallization
Workflow:
Figure 2: Workflow for the purification of this compound.
Procedure:
-
The crude product is purified by flash column chromatography on silica gel.
-
A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is employed.
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
The fractions containing the pure compound are combined and the solvent is evaporated.
-
If the product is an oil, it can be further purified by recrystallization from a suitable solvent or solvent system to yield a crystalline solid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons of the cinnamate (B1238496) group, the methyl ester protons, the methylene (B1212753) protons of the prenyl group, the vinyl proton of the prenyl group, and the two methyl groups of the prenyl moiety. The coupling constants between the vinyl protons of the cinnamate group will be indicative of the trans configuration.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the olefinic carbons of both the cinnamate and prenyl groups, the methyl carbon of the ester, the methylene carbon of the prenyl group, and the two methyl carbons of the prenyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050-3000 | Aromatic and Vinyl C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~1715 | C=O stretch (ester) |
| ~1630 | C=C stretch (alkene) |
| ~1600, 1510 | C=C stretch (aromatic) |
| ~1250, 1170 | C-O stretch (ester and ether) |
Mass Spectrometry (MS)
In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (246.30 g/mol ). The fragmentation pattern would likely involve the loss of the methyl group from the ester (-15 Da), the methoxycarbonyl group (-59 Da), and cleavage of the prenyl group.
Potential Fragmentation Pathway:
Figure 3: A simplified potential fragmentation pathway for this compound in mass spectrometry.
Potential Biological Activities and Signaling Pathways
While direct experimental data on the biological activities of this compound are limited, derivatives of cinnamic acid are known to possess a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.
Anti-inflammatory Activity
Cinnamic acid derivatives have been shown to exert anti-inflammatory effects by modulating key inflammatory pathways. A plausible mechanism for this compound could involve the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Hypothesized NF-κB Inhibition Pathway:
References
An In-Depth Technical Guide to the Biological Activity of Methyl 4-Prenyloxycinnamate Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamic acid and its derivatives represent a pivotal class of compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. The incorporation of a prenyloxy moiety onto the cinnamate (B1238496) scaffold is a promising strategy for enhancing bioavailability and potency. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of Methyl 4-prenyloxycinnamate derivatives and their close structural analogs. While direct literature on this specific subclass is emerging, this document consolidates data from related cinnamic esters, amides, and prenyloxylated compounds to build a predictive framework for their therapeutic potential. It details plausible synthetic routes, summarizes quantitative data on anticancer, anti-inflammatory, and antimicrobial activities, provides established experimental protocols, and visualizes key signaling pathways, offering a foundational resource for researchers in drug discovery and development.
Introduction
Cinnamic acid, an organic acid found in plants, and its derivatives are well-established pharmacophores with diverse biological properties, including anti-tumor, anti-inflammatory, antibacterial, and antioxidant effects.[1] Structural modifications play a crucial role in tailoring these activities. One such modification is the introduction of a prenyl (or isoprenyl) group, a five-carbon branched-chain unit common in natural products. Prenylation is known to increase lipophilicity, which can enhance membrane permeability and protein-binding affinity, often leading to a significant potentiation of biological activity.
This compound derivatives, which combine the cinnamate backbone with a 4-position prenyloxy ether linkage, are a promising but underexplored class of compounds. This guide synthesizes current knowledge from analogous structures to forecast their potential and provide a robust starting point for further investigation.
Synthesis of this compound Derivatives
The most direct and widely used method for preparing 4-prenyloxycinnamate derivatives is the Williamson ether synthesis.[2][3] This reaction involves the nucleophilic substitution (SN2) of a primary alkyl halide by an alkoxide.[2][3] In this context, the synthesis would proceed by reacting Methyl 4-hydroxycinnamate with a prenyl halide (e.g., prenyl bromide) in the presence of a suitable base.
Caption: Proposed workflow for the synthesis of this compound.
Biological Activities
Based on extensive studies of related cinnamic acid derivatives, Methyl 4-prenyloxycinnamates are anticipated to exhibit significant anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Cinnamic acid derivatives have demonstrated cytotoxicity against a range of human cancer cell lines.[4] The mechanism often involves the inhibition of critical cancer-related enzymes like matrix metalloproteinases (MMPs) or DNA topoisomerases.[5] The table below summarizes the cytotoxic activity of various cinnamic acid esters and amides, providing a benchmark for the expected potency of prenyloxylated analogs.
Table 1: Anticancer Activity of Cinnamic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| (E)-N-methyl-3-(4-methoxyphenyl)acrylamide | A-549 (Lung) | 10.36 | [5] |
| (E)-N-methyl-3-phenylacrylamide | A-549 (Lung) | 11.38 | [5] |
| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | HCT-116 (Colon) | 16.2 | [4] |
| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | PC3 (Prostate) | >25 | [4] |
| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | SNB-19 (Astrocytoma) | 22.1 | [4] |
| 2d (4-acyloxy robustic acid derivative) | HL-60 (Leukemia) | 21.04 | |
| 2g (4-acyloxy robustic acid derivative) | HL-60 (Leukemia) | 16.63 |
| 2i (4-acyloxy robustic acid derivative) | HL-60 (Leukemia) | 16.38 | |
Anti-inflammatory Activity
Inflammation is a key pathological factor in many diseases. Cinnamic acid derivatives have been shown to exert anti-inflammatory effects primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs). This is often achieved through the inhibition of the NF-κB signaling pathway.[1]
Table 2: Anti-inflammatory Activity of Cinnamic Acid and Coumarin Derivatives
| Compound/Derivative | Cell Line | Inhibited Mediator | IC50 (µM) or % Inhibition | Reference |
|---|---|---|---|---|
| 1-Methylhydantoin cinnamoyl imide (Cpd 4) | RAW 264.7 | COX-1 | 37 | [6] |
| 1-Methylhydantoin cinnamoyl imide (Cpd 4) | RAW 264.7 | COX-2 | 126 | [6] |
| Cinnamic Derivative 6h | RAW 264.7 | IL-6 | 85.9% inhibition | [5] |
| Cinnamic Derivative 6h | RAW 264.7 | TNF-α | 65.7% inhibition | [5] |
| Naproxen-Cinnamic Acid Hybrid (Cpd 23) | RAW 264.7 | NO | 5.66 |
| DAEMC (4-methylcoumarin derivative) | Microglial Cells | NO, TXB2, TNF-α | Significant inhibition at 50 µM | |
Antimicrobial Activity
The rise of antimicrobial resistance has spurred the search for new therapeutic agents. Cinnamate derivatives are known to possess broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[7] Their mechanism is often attributed to the disruption of microbial cell membrane integrity.[7]
Table 3: Antimicrobial Activity of Cinnamic Acid Derivatives
| Compound/Derivative | Microorganism | MIC (µM) | Reference |
|---|---|---|---|
| Butyl cinnamate (6) | Candida albicans | 626.62 | [8] |
| Ethyl cinnamate (3) | Candida albicans | 726.36 | [8] |
| 4-isopropylbenzylcinnamide (18) | Staphylococcus aureus | 458.15 | [8] |
| Decyl cinnamate (9) | Staphylococcus aureus | 550.96 | [8] |
| 1-cinnamoylpyrrolidine | E. coli, P. aeruginosa, S. aureus | 0.5 mg/mL | |
| Methoxyethyl 4-chlorocinnamate (4) | Candida spp. | 0.13 µmol/mL |
| Perillyl 4-chlorocinnamate (11) | Candida spp. | 0.024 µmol/mL | |
Key Signaling Pathways
NF-κB Signaling in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[1] Upon stimulation by agents like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the degradation of the IκBα inhibitor. This frees NF-κB (p65/p50) to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including iNOS (producing NO), COX-2, TNF-α, and IL-6.[9] Cinnamic acid derivatives are known to inhibit this pathway, often by preventing the degradation of IκBα.[1][10]
Caption: Inhibition of the NF-κB signaling pathway by cinnamate derivatives.
Experimental Protocols
General Synthesis of this compound
This protocol outlines a plausible synthesis via Williamson ether synthesis.[11]
-
Reactant Preparation: To a round-bottom flask, add Methyl 4-hydroxycinnamate (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and a suitable solvent such as acetone or DMF.
-
Addition of Alkyl Halide: While stirring, add prenyl bromide (1.2 eq) dropwise to the mixture.
-
Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After cooling to room temperature, filter the solid K₂CO₃ and evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica (B1680970) gel to yield the pure this compound.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method to assess cell viability.[12][13]
Caption: Experimental workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT-116) in a 96-well plate at an optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This assay measures nitrite (B80452), a stable product of NO, in the supernatant of LPS-stimulated macrophages.[14][15]
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate (e.g., 1.5 x 10⁵ cells/well) and incubate for 24 hours.[14]
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) for an additional 18-24 hours to induce NO production.[15]
-
Griess Reaction: Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.
-
Reagent Addition: Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each well and incubate for 10-15 minutes at room temperature.[15]
-
Measurement: Measure the absorbance at 540 nm. The amount of nitrite is quantified using a standard curve prepared with sodium nitrite.
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[16][17]
-
Compound Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[16]
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[7]
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible microbial growth.[7][17]
Conclusion and Future Directions
While direct experimental data on this compound derivatives is limited, the evidence from structurally related cinnamic acids, esters, and amides provides a strong rationale for their investigation as potent therapeutic agents. The addition of the prenyloxy group is hypothesized to enhance the inherent anticancer, anti-inflammatory, and antimicrobial activities of the cinnamate core.
Future research should focus on:
-
Systematic Synthesis: Creating a library of this compound derivatives with variations in substitution on the phenyl ring and ester group.
-
Comprehensive Screening: Evaluating this library against diverse panels of cancer cell lines, microbial strains, and in various inflammatory assay models.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the most potent compounds.
-
In Vivo Efficacy: Advancing lead candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
This technical guide serves as a foundational resource to stimulate and direct these future research endeavors.
References
- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. scielo.br [scielo.br]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 15. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methyl 4-prenyloxycinnamate: A Technical Guide on Potential Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-prenyloxycinnamate, a naturally occurring phenylpropanoid, has been identified through computational studies as a promising bioactive compound with potential therapeutic applications. This technical guide provides a comprehensive overview of the current, albeit primarily predictive, understanding of its biological activities. Drawing upon data from related cinnamic acid derivatives and a network pharmacology study, this document outlines potential anti-inflammatory and antiviral effects, a hypothetical mechanism of action involving the MAPK signaling pathway, and detailed experimental protocols for future in vitro and in vivo validation. The information is presented to facilitate further research and drug development efforts centered on this compound.
Introduction
This compound is a derivative of cinnamic acid, a class of compounds known for a wide array of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1][2] While direct experimental data on this compound is limited, a recent network pharmacology study identified it as a key bioactive constituent of Lithospermum erythrorhizon, a plant used in traditional medicine.[3][4][5] This computational study predicted its potential to modulate inflammatory pathways, particularly in the context of viral infections such as COVID-19.[3][4][5] This guide synthesizes the available predictive data and provides a framework for the experimental validation of its therapeutic potential.
Chemical Properties
| Property | Value |
| IUPAC Name | methyl (E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoate |
| CAS Number | 81053-49-8 |
| Molecular Formula | C15H18O3 |
| Molecular Weight | 246.30 g/mol |
| Structure | Prenyloxy group attached to a methyl cinnamate (B1238496) backbone. |
Potential Therapeutic Effects (Based on Predictive Studies and Related Compounds)
Anti-inflammatory Activity
Computational models suggest that this compound may exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[4] Studies on related prenyloxycinnamic acid derivatives have shown inhibition of nitric oxide (NO) production in LPS-stimulated macrophages, a hallmark of anti-inflammatory activity.[6]
Antiviral Activity (Predicted)
The network pharmacology study that identified this compound highlighted its potential as an antiviral agent, specifically against SARS-CoV-2.[3][5] The predicted mechanism involves the inhibition of host inflammatory responses that are often exacerbated during viral infections.[4]
Anticancer Activity (Inferred from Related Compounds)
While not directly studied for this compound, other prenyloxyphenylpropanoids have demonstrated anti-cancer properties.[7] Further investigation is warranted to explore this potential therapeutic avenue.
Proposed Mechanism of Action: MAPK Signaling Pathway
The primary predicted mechanism of action for this compound is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][4][5] This pathway plays a crucial role in inflammation and the cellular response to external stimuli. The computational study identified three key molecular targets for this compound within this pathway:
-
RELA (p65): A subunit of the transcription factor NF-κB, which is a master regulator of inflammatory gene expression.
-
TNF (Tumor Necrosis Factor): A pro-inflammatory cytokine.
-
VEGFA (Vascular Endothelial Growth Factor A): A signaling protein involved in angiogenesis and inflammation.
Molecular docking analyses from the study indicated a strong binding affinity of this compound to these targets, suggesting a potential inhibitory effect.[3][4]
Quantitative Data (Illustrative, from Related Compounds)
Direct experimental quantitative data for this compound is not yet available. The following table presents data from related cinnamic acid derivatives to provide a comparative context for potential potency.
| Compound | Assay | Target/Cell Line | IC50 / Activity | Reference |
| Boropinic Acid | CYP2C19 Inhibition | Human Liver Microsomes | IC₅₀ = 31±5μM | [7] |
| 4'-Geranyloxyferulic Acid | P-glycoprotein Inhibition | --- | Significant Inhibition | [7] |
| Cinnamic Acid-L-NAME Conjugates | NO Production Inhibition | LPS-stimulated RAW 264.7 Macrophages | Enhanced activity compared to parent compounds | [6] |
Detailed Experimental Protocols for Validation
The following are proposed experimental protocols to validate the predicted therapeutic effects of this compound.
In Vitro Anti-inflammatory Assay: Inhibition of NO Production in Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation. Include a vehicle control and a positive control (e.g., a known iNOS inhibitor).
-
Nitrite (B80452) Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
-
-
Cell Viability Assay (MTT): Concurrently, perform an MTT assay on a parallel plate to assess the cytotoxicity of the compound at the tested concentrations.
In Vitro Mechanism of Action Assay: Western Blot for MAPK Pathway Proteins
-
Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and LPS as described in section 6.1, but for a shorter duration (e.g., 30-60 minutes) to observe signaling events.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-p38 MAPK, total p38 MAPK, phospho-p65 (RELA), total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Future Directions
The preliminary computational evidence for the therapeutic potential of this compound is compelling. Future research should prioritize the following:
-
In Vitro Validation: Conduct the proposed experiments to confirm the anti-inflammatory effects and elucidate the mechanism of action.
-
In Vivo Studies: If in vitro results are positive, proceed to animal models of inflammation (e.g., LPS-induced endotoxemia) and viral infection to evaluate efficacy and safety.
-
Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to optimize potency and drug-like properties.
Conclusion
This compound represents a promising lead compound for the development of novel anti-inflammatory and antiviral therapies. While current knowledge is based on predictive computational studies, the proposed mechanism of action via inhibition of the MAPK signaling pathway provides a solid foundation for targeted experimental validation. This technical guide offers a roadmap for researchers to systematically investigate and potentially unlock the therapeutic value of this natural product derivative.
References
- 1. Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review | Bentham Science [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Revealing Potential Bioactive Compounds and Mechanisms of Lithospermum erythrorhizon against COVID-19 via Network Pharmacology Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Revealing Potential Bioactive Compounds and Mechanisms of Lithospermum erythrorhizon against COVID-19 via Network Pharmacology Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conjugation of l-NAME to prenyloxycinnamic acids improves its inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro effects of natural prenyloxycinnamic acids on human cytochrome P450 isozyme activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Biosynthetic Insights into Methyl 4-prenyloxycinnamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-prenyloxycinnamate is a phenylpropanoid, a class of organic compounds biosynthesized by plants from the amino acids phenylalanine and tyrosine.[1] This technical guide provides a detailed overview of the spectroscopic characteristics of this compound, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, based on the analysis of structurally similar compounds. Furthermore, it outlines generalized experimental protocols for acquiring such data and presents a visualization of the phenylpropanoid biosynthetic pathway, which is central to the formation of this and related molecules.
Spectroscopic Data
Due to the limited availability of publicly accessible, experimentally verified spectroscopic data for this compound, the following tables present predicted values derived from known data for analogous compounds such as methyl cinnamate (B1238496) and other prenylated aromatic compounds. These tables serve as a reference for the anticipated spectral features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | ¹³C NMR | ||
| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |
| H-α | ~6.30 (d, J ≈ 16 Hz) | C=O | ~167 |
| H-β | ~7.65 (d, J ≈ 16 Hz) | C-α | ~115 |
| H-2, H-6 | ~7.45 (d, J ≈ 8.5 Hz) | C-β | ~144 |
| H-3, H-5 | ~6.90 (d, J ≈ 8.5 Hz) | C-1 | ~127 |
| O-CH ₂- | ~4.55 (d, J ≈ 6.5 Hz) | C-2, C-6 | ~129 |
| -CH= | ~5.50 (t, J ≈ 6.5 Hz) | C-3, C-5 | ~114 |
| =C(CH₃)₂ | ~1.75 (s) | C-4 | ~160 |
| OCH₃ | ~3.75 (s) | O-C H₂- | ~65 |
| -C H= | ~120 | ||
| =C (CH₃)₂ | ~138 | ||
| =C(C H₃)₂ | ~26, ~18 | ||
| OCH₃ | ~51 |
Note: Predicted chemical shifts (δ) are in parts per million (ppm) relative to a standard reference. Coupling constants (J) are in Hertz (Hz). d = doublet, t = triplet, s = singlet.
Infrared (IR) Spectroscopy
Table 2: Predicted Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | Stretch | ~1715 | Strong |
| C=C (Alkenyl) | Stretch | ~1635 | Medium |
| C=C (Aromatic) | Stretch | ~1600, ~1510 | Medium |
| C-O (Ester) | Stretch | ~1250, ~1170 | Strong |
| C-H (Aromatic) | Bend (out-of-plane) | ~830 | Strong |
| C-H (Alkenyl) | Bend (out-of-plane) | ~980 | Strong |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Notes |
| 246 | [M]⁺ | Molecular Ion |
| 215 | [M - OCH₃]⁺ | Loss of methoxy (B1213986) radical |
| 187 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |
| 178 | [M - C₅H₈]⁺ | McLafferty rearrangement, loss of isoprene |
| 147 | [M - C₅H₈ - OCH₃]⁺ | Subsequent loss of methoxy radical |
| 121 | [C₇H₅O₂]⁺ | |
| 69 | [C₅H₉]⁺ | Prenyl cation |
Note: m/z represents the mass-to-charge ratio.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic esters like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should ensure good solubility and minimize overlapping signals with the analyte.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer to the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
Set the appropriate spectral width to encompass all expected proton or carbon signals.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Use a pulse program with a sufficient relaxation delay (e.g., 2-5 seconds) to ensure accurate integration if quantitative analysis is needed.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum and identify the chemical shifts and coupling constants.
-
Identify the chemical shifts of the peaks in the ¹³C spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid/Liquid Samples (Thin Film): If the sample is a low-melting solid or an oil, a thin film can be prepared by dissolving the sample in a volatile solvent, applying a drop of the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For liquids, a drop can be placed directly between two salt plates.
-
-
Instrument Setup:
-
Perform a background scan with an empty sample compartment to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the IR spectrum over the desired range, typically 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Instrumentation and Ionization:
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with a chromatographic system like GC-MS or LC-MS).
-
Choose an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization method that often preserves the molecular ion.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
For tandem mass spectrometry (MS/MS), select the molecular ion (or a prominent fragment ion) and subject it to collision-induced dissociation (CID) to obtain further structural information.
-
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Biosynthetic Pathway
This compound is a derivative of cinnamic acid, a key intermediate in the phenylpropanoid pathway. This pathway is a major route for the biosynthesis of a wide variety of plant secondary metabolites.
Figure 1: Simplified Phenylpropanoid Biosynthesis Pathway leading to this compound.
References
Methyl 4-prenyloxycinnamate: A Phenylpropanoid with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Methyl 4-prenyloxycinnamate is a naturally occurring phenylpropanoid, a class of compounds synthesized in plants from the amino acid phenylalanine. Phenylpropanoids are recognized for their diverse biological activities, and this compound, with its characteristic prenylated side chain, is emerging as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its role as a phenylpropanoid, its biological activities, and the experimental methodologies used to evaluate its effects. Drawing on data from closely related analogs due to the limited specific research on this compound, this paper will explore its anti-inflammatory and cytotoxic properties and the underlying signaling pathways.
Introduction to Phenylpropanoids and this compound
The phenylpropanoid pathway is a major route of secondary metabolism in plants, giving rise to a wide array of compounds based on a C6-C3 carbon skeleton. These molecules, including flavonoids, lignans, and cinnamic acid derivatives, play crucial roles in plant defense, structure, and signaling. This compound belongs to the family of prenylated phenylpropanoids, which are characterized by the attachment of a five-carbon isoprene (B109036) unit (a prenyloxy group) to the phenyl ring of a cinnamic acid methyl ester. This prenyl moiety often enhances the biological activity of the parent compound.
While specific research on this compound is nascent, the broader class of prenylated and alkoxy-substituted cinnamic acid derivatives has demonstrated significant anti-inflammatory, cytotoxic, and antioxidant activities, making them promising candidates for drug discovery and development.[1][2][3][4]
Biological Activities
Based on studies of structurally similar compounds, this compound is anticipated to exhibit significant anti-inflammatory and cytotoxic effects.
Anti-inflammatory Activity
Cinnamic acid and its derivatives are known to possess anti-inflammatory properties.[4][5][6] This activity is often attributed to their ability to modulate key inflammatory pathways. For instance, 4-methoxycinnamic acid has been shown to exert anti-inflammatory effects by downregulating inflammatory factors such as IL-1β, TNF-α, and IL-6.[7] Derivatives of cinnamic acid have been reported to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages.[8] Furthermore, the anti-inflammatory mechanism of some cinnamic acid derivatives is associated with the inhibition of the NF-κB signaling pathway.[4][8]
Table 1: Representative Anti-inflammatory Activity of Cinnamic Acid Derivatives
| Compound | Assay | Target/Cell Line | Activity/IC50 | Reference |
| Ethyl p-methoxycinnamate | COX-1 Inhibition | 1.12 µM | [9] | |
| Ethyl p-methoxycinnamate | COX-2 Inhibition | 0.83 µM | [9] | |
| Ethyl p-methoxycinnamate | NF-κB Inhibition | 88.7 µM | [9] | |
| Ethyl p-methoxycinnamate | TNF-α Inhibition | 96.84 µg/mL | [9] | |
| Ethyl p-methoxycinnamate | IL-1β Inhibition | 166.4 µg/mL | [9] | |
| Diferuloylputrescine | NO Production Inhibition | RAW 264.7 | Potent | [8] |
| Cinnamic Acid Derivative (6h) | IL-6 Inhibition | 85.9% inhibition | [5] | |
| Cinnamic Acid Derivative (6h) | TNF-α Inhibition | 65.7% inhibition | [5] |
Cytotoxic Activity
Various derivatives of cinnamic acid have been investigated for their cytotoxic effects against a range of cancer cell lines.[10][11][12] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[10] The presence of different substituents on the cinnamic acid scaffold can significantly influence the cytotoxic potency and selectivity.
Table 2: Representative Cytotoxic Activity of Cinnamic Acid Derivatives
| Compound | Cell Line | IC50 | Reference |
| Cinnamic acid ester derivative (unspecified) | HeLa, K562, Fem-x, MCF-7 | 42 - 166 µM | [10] |
| Cinnamic acid amide derivative (Compound 5) | A-549 (Lung cancer) | 10.36 µM | [11] |
| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate (12) | HCT-116 (Colon carcinoma) | 16.2 µM | [13] |
| Tetradecyl ester of p-coumaric acid (1c) | MOLT-4 (Lymphoblastic leukemia) | 0.123 µM | [14] |
| Tetradecyl ester of caffeic acid (4c) | MOLT-4 (Lymphoblastic leukemia) | 1.0 µM | [14] |
Mechanism of Action: Signaling Pathways
The biological activities of cinnamic acid derivatives are often mediated through their interaction with key cellular signaling pathways, particularly those involved in inflammation and cell survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cinnamic acid derivatives have been shown to inhibit this pathway, thereby reducing the expression of inflammatory mediators.[4][8]
Synthesis and Isolation
Natural Occurrence
This compound and related prenylated phenylpropanoids are found in various plant species, particularly within the genus Ferula (family Apiaceae).[15][16][17][18][19] These plants are known for producing a rich diversity of secondary metabolites, including coumarins and sesquiterpenes, which have a history of use in traditional medicine.[15][16][17][18][19]
Chemical Synthesis
The synthesis of this compound and its analogs can be achieved through several established organic chemistry reactions. A common approach involves the esterification of the corresponding cinnamic acid and the etherification of a hydroxycinnamate precursor.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound.
Anti-inflammatory Activity Assay (In Vitro)
Objective: To determine the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control, DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
NO Measurement:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on a selected cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A-549, HCT-116)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound (or vehicle control) for 48 hours.
-
MTT Addition:
-
Remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Future Directions and Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 7. The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of hydroxycinnamic acid derivatives isolated from corn bran in lipopolysaccharide-stimulated Raw 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. Metabolic Profile, Bioactivities, and Variations in the Chemical Constituents of Essential Oils of the Ferula Genus (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Review on Chemical Constituents and Biological Activities of Genus Ferula | Beirut Arab University [bau.edu.lb]
- 17. "REVIEW ON CHEMICAL CONSTITUENTS AND BIOLOGICAL ACTIVITIES OF GENUS FERULA" by Rima Mohammad Kheir Boukhary, Zeina Omeiche et al. [digitalcommons.bau.edu.lb]
- 18. Metabolic Profile, Bioactivities, and Variations in the Chemical Constituents of Essential Oils of the Ferula Genus (Apiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Preliminary In-Vitro Studies of Methyl 4-prenyloxycinnamate: A Technical Overview Based on Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities. These activities include anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The introduction of a prenyl group to the cinnamic acid scaffold can enhance its lipophilicity and interaction with biological membranes, potentially modulating its bioactivity. This document provides a preliminary overview of the potential in-vitro biological activities of Methyl 4-prenyloxycinnamate, drawing parallels from studies on related cinnamate (B1238496) esters and prenylated phenolic compounds.
Potential In-Vitro Biological Activities
Based on the broader class of cinnamic acid derivatives, this compound is hypothesized to exhibit anti-inflammatory and cytotoxic activities.
Anti-inflammatory Activity
Cinnamic acid esters have been reported to possess anti-inflammatory properties[1][2]. The mechanism of action is often attributed to the inhibition of key inflammatory enzymes and signaling pathways.
Enzyme Inhibition:
-
Cyclooxygenase (COX): These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Cinnamic acid derivatives have been shown to inhibit COX enzymes[3].
-
Lipoxygenase (LOX): LOX enzymes are involved in the production of leukotrienes, another class of inflammatory mediators. Some cinnamic acid derivatives have demonstrated inhibitory activity against LOX[3].
Modulation of Inflammatory Mediators:
Studies on related compounds suggest that this compound could potentially reduce the production of pro-inflammatory cytokines and mediators in cell-based assays. For instance, some cinnamic derivatives have been shown to inhibit the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7[4][5].
Cytotoxic Activity
Various derivatives of cinnamic acid have been investigated for their cytotoxic effects against a range of cancer cell lines[6][7][8][9]. The cytotoxic mechanism of these compounds is often linked to the induction of apoptosis. While no specific data exists for this compound, studies on similar compounds suggest potential activity. For example, some amide cinnamate derivatives have shown strong inhibition of MCF-7 breast cancer cell growth[9].
Quantitative Data from Related Compounds
The following tables summarize quantitative data from in-vitro studies on structurally similar cinnamic acid derivatives. It is crucial to note that these values are not directly applicable to this compound and should only be used as a reference for potential efficacy.
Table 1: Anti-inflammatory Activity of Related Cinnamic Acid Derivatives
| Compound | Assay | Cell Line | IC50 / Inhibition | Reference |
| Symmetric Cinnamic Derivatives | IL-6 Inhibition | Not Specified | 85.9% | [5] |
| Symmetric Cinnamic Derivatives | TNF-α Inhibition | Not Specified | 65.7% | [5] |
| Cinnamic Amide Hybrid | LOX Inhibition | In vitro | Moderate | [3] |
| Cinnamic Ester Hybrid | COX Inhibition | In vitro | Moderate | [3] |
Table 2: Cytotoxic Activity of Related Cinnamic Acid Derivatives
| Compound | Cell Line | Assay | IC50 | Reference |
| Amide Cinnamate Derivative | MCF-7 (Breast Cancer) | Not Specified | 0.085 µM | [9] |
| Phenyl Amide Cinnamate | MCF-7 (Breast Cancer) | Not Specified | 0.085 µM | [9] |
| Chalcone Derivative 12 | MCF-7 (Breast Cancer) | MTT Assay | 4.19 ± 1.04 µM | [8] |
| Chalcone Derivative 13 | MCF-7 (Breast Cancer) | MTT Assay | 3.30 ± 0.92 µM | [8] |
Experimental Protocols
Detailed experimental protocols for the in-vitro evaluation of a novel compound like this compound would typically include the following assays:
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7, or other relevant cancer cell lines) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Assays
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in cell culture supernatants.
-
Cell Seeding and Stimulation: Plate RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with different concentrations of this compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines like TNF-α and IL-6.
-
Cell Treatment: Treat RAW 264.7 cells as described in the NO production assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine being measured. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Determine the cytokine concentration from a standard curve and calculate the percentage of inhibition.
Enzyme Inhibition Assays (COX/LOX)
Commercial enzyme inhibition assay kits are available to screen for inhibitors of COX-1, COX-2, and various LOX isoforms.
-
Assay Preparation: Prepare the assay buffer, enzyme, and substrate according to the kit's protocol.
-
Compound Incubation: Incubate the enzyme with various concentrations of this compound.
-
Substrate Addition: Initiate the reaction by adding the substrate (e.g., arachidonic acid).
-
Detection: Measure the product formation using a suitable detection method (e.g., fluorescence or colorimetry).
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
Potential Signaling Pathway Modulation
The anti-inflammatory effects of cinnamic acid derivatives are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Caption: A general workflow for the in-vitro evaluation of a novel compound.
Conclusion and Future Directions
While direct experimental evidence for the in-vitro activities of this compound is currently lacking, the existing literature on related cinnamic acid derivatives provides a strong rationale for its investigation as a potential anti-inflammatory and cytotoxic agent. Future research should focus on the synthesis and subsequent in-vitro evaluation of this compound using the assays outlined in this guide. Such studies would be invaluable in determining its specific biological activities, potency, and mechanism of action, thereby paving the way for further preclinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
Methodological & Application
Application Notes and Protocols for Methyl 4-prenyloxycinnamate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-prenyloxycinnamate is a derivative of cinnamic acid, a class of compounds known for a variety of biological activities. While specific experimental data for this compound is limited in publicly available literature, research on structurally related cinnamates and prenyloxycoumarins suggests potential applications in oncology and inflammatory diseases.[1] Compounds with similar structures, such as methyl p-hydroxycinnamate and other cinnamic acid esters, have demonstrated anti-inflammatory and anti-cancer properties in preclinical studies.[2][3]
These application notes provide a comprehensive guide for the initial in vitro evaluation of this compound, offering detailed protocols for assessing its cytotoxicity, anti-inflammatory effects, and potential to induce apoptosis in cancer cell lines. The methodologies are based on established assays and findings for related molecules.
Potential Applications
Based on the known biological activities of similar cinnamate (B1238496) derivatives, this compound is a candidate for investigation in the following areas:
-
Oncology: As a potential cytotoxic or pro-apoptotic agent against various cancer cell lines.
-
Inflammation: For its potential to modulate inflammatory responses in cell models of inflammation.
Data Presentation
The following tables present example data for the proposed experiments. These are hypothetical values based on findings for similar compounds and should be replaced with experimental data.
Table 1: Cytotoxicity of this compound (Example Data)
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MCF-7 (Breast Cancer) | 24 | 75.2 |
| 48 | 52.8 | |
| A549 (Lung Cancer) | 24 | 88.1 |
| 48 | 65.4 | |
| RAW 264.7 (Macrophage) | 24 | > 100 |
| 48 | > 100 |
Table 2: Effect of this compound on Inflammatory Markers in LPS-stimulated RAW 264.7 Macrophages (Example Data)
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | Nitric Oxide (µM) |
| Control | 15.3 | 8.9 | 1.2 |
| LPS (1 µg/mL) | 1250.6 | 850.2 | 25.7 |
| LPS + M4P (10 µM) | 980.1 | 675.8 | 18.9 |
| LPS + M4P (25 µM) | 650.4 | 430.1 | 12.3 |
| LPS + M4P (50 µM) | 320.9 | 210.5 | 6.8 |
(M4P: this compound)
Table 3: Apoptosis Induction by this compound in MCF-7 Cells (Example Data)
| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | Total Apoptotic Cells (%) |
| Control | 2.1 | 1.5 | 3.6 |
| M4P (25 µM) | 8.7 | 4.2 | 12.9 |
| M4P (50 µM) | 15.3 | 9.8 | 25.1 |
| M4P (100 µM) | 28.9 | 18.6 | 47.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer and non-cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cell lines (e.g., MCF-7, A549, and a non-cancerous cell line for control)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Anti-Inflammatory Activity Assay (Measurement of NO, TNF-α, and IL-6)
This protocol assesses the anti-inflammatory potential of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
LPS from E. coli
-
Complete cell culture medium
-
24-well plates
-
Griess Reagent for Nitric Oxide (NO) detection
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well in 500 µL of complete medium and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Add LPS to a final concentration of 1 µg/mL to all wells except the control group.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement:
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent in a 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite (B80452) standard curve.
-
-
TNF-α and IL-6 Measurement:
-
Measure the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for cell culture studies.
References
- 1. Chemistry and biological activity of natural and synthetic prenyloxycoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl p-hydroxycinnamate exerts anti-inflammatory effects in mouse models of lipopolysaccharide-induced ARDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antioxidant Activity of Methyl 4-prenyloxycinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-prenyloxycinnamate is a derivative of cinnamic acid, a class of organic compounds that are widely recognized for their antioxidant properties.[1] The antioxidant potential of cinnamic acid and its derivatives is attributed to their chemical structure, particularly the presence of a phenolic hydroxyl group and a propenoic acid side chain. These features enable them to act as free radical scavengers, effectively neutralizing reactive oxygen species (ROS) and thus mitigating oxidative stress, which is implicated in numerous disease pathologies.[1][2] The esterification of the carboxylic acid group and the introduction of a prenyloxy group at the para position of the phenyl ring in this compound may influence its antioxidant capacity. Structure-activity relationship studies of various cinnamic acid derivatives suggest that the nature and position of substituents on the aromatic ring, as well as modifications to the carboxylic acid group, can significantly modulate their antioxidant activity.[2][3][4]
This document provides detailed protocols for assessing the in vitro antioxidant activity of this compound using two of the most common and reliable spectrophotometric assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Data Presentation: Antioxidant Activity of Cinnamic Acid Derivatives
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference Compound |
| Cinnamic Acid | 1.2 | - | Ascorbic Acid |
| Ethyl Cinnamate | 0.64 | - | Ascorbic Acid |
| p-Coumaric Acid | - | TEAC value of 2.2 mM | Trolox |
| Ferulic Acid | - | TEAC value of 1.9 mM | Trolox |
Note: The table above provides a comparative context for the antioxidant activity of cinnamic acid derivatives. Researchers should experimentally determine the IC50 values for this compound.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, which results in a color change from deep violet to pale yellow. The degree of discoloration, measured spectrophotometrically at 517 nm, is proportional to the scavenging activity of the antioxidant.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a stock solution and a series of dilutions of the positive control in methanol.
-
-
Assay:
-
In a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol (or Ethanol)
-
Phosphate Buffered Saline (PBS) or appropriate buffer
-
Positive control (e.g., Trolox or Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ stock solution.
-
-
Preparation of Working ABTS•+ Solution:
-
Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Prepare a stock solution and a series of dilutions of the positive control.
-
-
Assay:
-
In a 96-well microplate, add 20 µL of the sample or standard solution at different concentrations to respective wells.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
A blank well should contain 20 µL of methanol and 180 µL of the ABTS•+ solution.
-
-
Incubation and Measurement:
-
Incubate the microplate at room temperature for 6 minutes.
-
Measure the absorbance of each well at 734 nm using a microplate reader.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the ABTS•+ solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the sample concentration. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Visualization
The following diagrams illustrate the experimental workflows for the DPPH and ABTS antioxidant assays.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
References
- 1. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Probing the structure-antioxidant activity relationships of four cinnamic acids porous starch esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-inflammatory Assays of Methyl 4-prenyloxycinnamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for evaluating the anti-inflammatory properties of Methyl 4-prenyloxycinnamate. The following sections outline key in vitro assays to characterize its mechanism of action, focusing on its effects on nitric oxide and prostaglandin (B15479496) E2 production, reactive oxygen species generation, and the expression of pro-inflammatory mediators. Furthermore, the involvement of the crucial NF-κB and MAPK signaling pathways is explored.
Data Presentation
The following tables are structured to summarize the quantitative data obtained from the described experimental protocols. These tables will allow for a clear and concise comparison of the anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages
| Concentration (µM) | NO Production (% Inhibition) | IC50 (µM) for NO Inhibition | PGE2 Production (% Inhibition) | IC50 (µM) for PGE2 Inhibition |
| Control | 0 | 0 | ||
| LPS (1 µg/mL) | - | - | ||
| This compound (X µM) + LPS | ||||
| This compound (Y µM) + LPS | ||||
| This compound (Z µM) + LPS | ||||
| Positive Control (e.g., L-NAME/Indomethacin) + LPS |
Table 2: Effect of this compound on Pro-inflammatory Cytokine and Enzyme Expression
| Concentration (µM) | TNF-α (% Inhibition) | IL-6 (% Inhibition) | IL-1β (% Inhibition) | iNOS Protein Expression (% of Control) | COX-2 Protein Expression (% of Control) |
| Control | 0 | 0 | 0 | 100 | 100 |
| LPS (1 µg/mL) | - | - | - | ||
| This compound (X µM) + LPS | |||||
| This compound (Y µM) + LPS | |||||
| This compound (Z µM) + LPS | |||||
| Positive Control (e.g., Dexamethasone) + LPS |
Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Concentration (µM) | Intracellular ROS (% of Control) | IC50 (µM) for ROS Inhibition |
| Control | 100 | |
| Stimulant (e.g., H2O2 or LPS) | - | |
| This compound (X µM) + Stimulant | ||
| This compound (Y µM) + Stimulant | ||
| This compound (Z µM) + Stimulant | ||
| Positive Control (e.g., N-acetylcysteine) + Stimulant |
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols are designed to be followed by researchers with standard laboratory skills and equipment.
Cell Culture and Treatment
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in appropriate culture plates (e.g., 96-well or 6-well plates) at a desired density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with final solvent concentration not exceeding 0.1%) for 1-2 hours.
-
Induce inflammation by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Include a vehicle control (cells treated with the solvent and LPS) and a positive control (a known anti-inflammatory agent).
Nitric Oxide (NO) Production Assay
Principle: Nitric oxide production is indirectly measured by quantifying the stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[1][2][3][4]
Protocol:
-
After the treatment period (typically 24 hours), collect 100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[5]
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with sodium nitrite.
-
The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of treated sample) / Absorbance of LPS control] x 100.
Prostaglandin E2 (PGE2) Measurement
Principle: The concentration of PGE2 in the cell culture supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[6][7][8][9]
Protocol:
-
Collect the cell culture supernatant after the treatment period.
-
Use a commercial PGE2 ELISA kit and follow the manufacturer's instructions.
-
Briefly, the supernatant is added to a microplate pre-coated with a capture antibody.
-
A fixed amount of HRP-labeled PGE2 is added, which competes with the PGE2 in the supernatant for binding to the antibody.
-
After incubation and washing steps, a substrate solution is added, and the color development is stopped.
-
Measure the absorbance at the recommended wavelength (typically 450 nm).
-
The concentration of PGE2 is inversely proportional to the absorbance and is determined from a standard curve.
Reactive Oxygen Species (ROS) Measurement
Principle: Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[10][11][12][13][14] DCFH-DA is a cell-permeable, non-fluorescent compound that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
After pre-treatment with this compound, wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove the excess probe.
-
Induce oxidative stress with a stimulant such as H₂O₂ (100 µM) or LPS (1 µg/mL) for a specified time.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Pro-inflammatory Cytokine Measurement (ELISA)
Principle: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using specific sandwich ELISA kits.[15][16][17][18]
Protocol:
-
Collect the cell culture supernatant after the treatment period.
-
Use commercial ELISA kits for TNF-α, IL-6, and IL-1β, following the manufacturer's protocols.[5]
-
In brief, the supernatant is added to wells coated with a capture antibody specific for the cytokine of interest.
-
After incubation, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
Following another incubation and washing, a substrate is added to produce a colorimetric signal.
-
Measure the absorbance and determine the cytokine concentration from a standard curve.
Western Blot Analysis for iNOS, COX-2, NF-κB, and MAPK Pathway Proteins
Principle: Western blotting is used to determine the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB (e.g., p-p65, p-IκBα) and MAPK (e.g., p-p38, p-ERK, p-JNK) signaling pathways.[5][19][20][21][22]
Protocol:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, p-p65, p-IκBα, p-p38, p-ERK, p-JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
The following diagrams illustrate the key signaling pathways involved in inflammation and the general workflow for in vitro anti-inflammatory screening.
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Caption: NF-κB signaling pathway in inflammation.
Caption: MAPK signaling pathways in inflammation.
References
- 1. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Prostaglandin E2 Parameter Assay Kit (KGE004B) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. revvity.com [revvity.com]
- 10. Generation of reactive oxygen species in 1-methyl-4-phenylpyridinium (MPP+) treated dopaminergic neurons occurs as an NADPH oxidase-dependent two-wave cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Luminescent Assay for Detection of Reactive Oxygen Species [worldwide.promega.com]
- 13. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. 酸化ストレスアッセイ [promega.jp]
- 15. dovepress.com [dovepress.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. H3K4 Methylation Regulates LPS-Induced Proinflammatory Cytokine Expression and Release in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pro-Inflammatory Cytokines Overview | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of melatonin on the expression of iNOS and COX-2 in rat models of colitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Methyl 4-prenyloxycinnamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed experimental protocols for the analytical characterization of Methyl 4-prenyloxycinnamate using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific optimized methods for this compound are not widely published, the following protocols are based on established methodologies for structurally similar cinnamate (B1238496) derivatives and serve as a robust starting point for method development and validation.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 81053-49-8[1] |
| Molecular Formula | C₁₅H₁₈O₃[1] |
| Molecular Weight | 246.30 g/mol [1] |
| Storage Condition | 2-8°C[1] |
High-Performance Liquid Chromatography (HPLC) Analysis
Application Note:
Reversed-phase HPLC (RP-HPLC) is a suitable method for the separation, quantification, and purity assessment of this compound. Due to its non-polar prenyl group and aromatic ring, a C18 stationary phase is recommended. The selection of the mobile phase, typically a mixture of an organic solvent (acetonitrile or methanol) and water, will be critical in achieving optimal retention and resolution. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) can improve peak shape by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. Detection is typically performed using a UV-Vis or Diode Array Detector (DAD) at the wavelength of maximum absorbance for the cinnamate chromophore.
Proposed HPLC Protocol:
This protocol provides a starting point for the analysis of this compound. Method optimization will be required to achieve desired performance characteristics.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and DAD or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol (B129727), and water.
-
Formic acid (or other suitable mobile phase modifier).
-
This compound reference standard.
-
Sample dissolution solvent (e.g., methanol or acetonitrile).
2. Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Monitor at 280 nm and 310 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the sample dissolution solvent to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution.
-
Sample Solution: Dissolve the sample containing this compound in the sample dissolution solvent to an appropriate concentration. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the working standards.
-
Assess the purity of the sample by calculating the percentage peak area of the main component relative to the total peak area of all components in the chromatogram.
HPLC Analysis Workflow:
Caption: Workflow for HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Application Note:
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. ¹H NMR will provide information on the number and connectivity of protons, including characteristic signals for the aromatic protons, the vinyl protons of the cinnamate moiety, the methyl ester, and the prenyl group. ¹³C NMR will reveal the number of unique carbon environments in the molecule. Two-dimensional NMR experiments, such as COSY and HSQC, can be employed to further confirm the structure by establishing proton-proton and proton-carbon correlations.
Proposed NMR Protocol:
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
This compound sample.
2. Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be used if necessary.
3. NMR Data Acquisition (Typical Parameters):
| Experiment | Parameter | Recommended Setting |
| ¹H NMR | Solvent | CDCl₃ |
| Pulse Program | zg30 | |
| Number of Scans | 16 | |
| Relaxation Delay | 1.0 s | |
| Acquisition Time | ~4 s | |
| ¹³C NMR | Solvent | CDCl₃ |
| Pulse Program | zgpg30 | |
| Number of Scans | 1024 or more | |
| Relaxation Delay | 2.0 s | |
| Acquisition Time | ~1-2 s |
4. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons in the this compound structure.
NMR Analysis Workflow:
Caption: Workflow for NMR analysis of this compound.
References
Elucidating the Molecular Mechanisms of Methyl 4-prenyloxycinnamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-prenyloxycinnamate is a derivative of cinnamic acid, a naturally occurring phenolic compound found in various plants. Cinnamic acid and its derivatives have garnered significant interest in the scientific community due to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. While direct and extensive mechanism of action studies on this compound are emerging, research on structurally similar compounds, particularly those containing a prenyloxy group, provides a strong foundation for hypothesizing its molecular targets and signaling pathways.
This document provides a comprehensive overview of the proposed mechanisms of action for this compound, drawing parallels from closely related analogues. It includes detailed experimental protocols for key assays to enable researchers to investigate its biological effects and validate its therapeutic potential.
Proposed Mechanism of Action
Based on studies of related cinnamic acid derivatives and prenyloxy-containing compounds, this compound is hypothesized to exert its anti-inflammatory and anticancer effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Anti-Inflammatory Activity
The anti-inflammatory effects of this compound are likely mediated by the inhibition of pro-inflammatory enzymes and cytokines. This is thought to occur through the suppression of the NF-κB signaling cascade. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes such as COX-2, iNOS, TNF-α, and various interleukins. This compound may inhibit this process by preventing the degradation of IκBα.
Anticancer Activity
The anticancer potential of this compound is likely multifaceted, involving the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and metastasis. Evidence from related compounds, such as Methyl 4-hydroxycinnamate, suggests a role in inducing calcium-dependent apoptosis in cancer cells. Furthermore, the MAPK signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival, is a probable target. Inhibition of key kinases in the MAPK cascade (e.g., ERK, JNK, p38) could lead to cell cycle arrest and apoptosis.
Data on Structurally Related Compounds
Quantitative data for the biological activities of compounds structurally related to this compound are summarized below. This information provides a valuable reference for designing and interpreting experiments with the target compound.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Methyl 4-hydroxycinnamate + Carnosic Acid (10 µM) | HL60 (Leukemia) | Viable Cell Number (72h) | ~5 µM | [1] |
| Ethyl 4-[(4-methylbenzyl)oxy] benzoate | EAC (Carcinoma) | Cell Growth Inhibition (in vivo) | 0.5 mg/kg: 40.70%1.0 mg/kg: 58.98% | [2] |
| 7,8-diacetoxy-3-ethoxycarbonylmethyl-4-methylcoumarin | Primary Rat Microglia | Nitric Oxide Production | ~50 µM | [3] |
| 7,8-diacetoxy-3-ethoxycarbonylmethyl-4-methylcoumarin | Primary Rat Microglia | TNF-α Production | ~50 µM | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the mechanism of action of this compound.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 (murine macrophages) for anti-inflammatory assays; various cancer cell lines (e.g., MCF-7 for breast cancer, HL-60 for leukemia) for anticancer assays.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in appropriate well plates and allowed to adhere overnight. For anti-inflammatory assays, cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with an inflammatory agent like Lipopolysaccharide (LPS; 1 µg/mL). For anticancer assays, cells are treated with the compound for specified time points (e.g., 24, 48, 72 hours).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: To quantify the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and treat as described above.
-
After the incubation period (typically 24 hours), collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Western Blot Analysis for NF-κB and MAPK Signaling Proteins
-
Principle: To determine the effect of this compound on the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Protocol:
-
After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cancer cells with this compound for the desired time.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Visualizations
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Methyl 4-prenyloxycinnamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo experimental design and evaluation of Methyl 4-prenyloxycinnamate, a compound of interest for its potential therapeutic properties. Drawing upon research on analogous prenylated cinnamic acid and coumarin (B35378) derivatives, this document outlines methodologies for assessing its anti-inflammatory and anti-cancer activities.
Compound Profile: this compound
This compound belongs to the class of prenylated hydroxycinnamic acids. This structural motif is common in various natural products and has been associated with a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. The prenyl group often enhances the lipophilicity and membrane permeability of the molecule, potentially improving its pharmacokinetic profile and cellular uptake. While specific in vivo data for this compound is limited, the experimental designs outlined below are based on established protocols for structurally related compounds.
Potential Therapeutic Applications and Mechanisms of Action
Based on the activities of related compounds, this compound is hypothesized to exert its effects through the modulation of key signaling pathways involved in inflammation and cancer.
Anti-Inflammatory Activity: The anti-inflammatory effects of similar compounds are often attributed to the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway and the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[1][2][3][4][5] NF-κB is a critical regulator of pro-inflammatory cytokines, while Nrf2 is a master regulator of the antioxidant response.
Anti-Cancer Activity: In the context of cancer, related coumarin and cinnamic acid derivatives have been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis by modulating pathways such as PI3K/Akt/mTOR and inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2).[6][7]
In Vivo Experimental Design: Representative Protocols
The following protocols are representative experimental designs for evaluating the in vivo efficacy of this compound in preclinical animal models.
Anti-Inflammatory Efficacy in a Murine Model of Acute Inflammation
This protocol describes the evaluation of this compound in a lipopolysaccharide (LPS)-induced acute lung injury model in mice, a common model for studying systemic inflammation.[8]
Experimental Workflow:
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Protocol Details:
| Step | Procedure |
| 1. Animal Model | Male C57BL/6 mice, 8-10 weeks old. |
| 2. Acclimatization | House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water). |
| 3. Grouping | Randomly divide mice into the following groups (n=8-10 per group): - Group 1: Vehicle control - Group 2: LPS + Vehicle - Group 3: LPS + this compound (Low Dose) - Group 4: LPS + this compound (High Dose) - Group 5: LPS + Dexamethasone (Positive Control) |
| 4. Dosing | Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile water.This compound: Prepare suspensions in vehicle. Based on related compounds, suggested starting doses are 25 and 50 mg/kg.[9]Administration: Administer orally via gavage once daily for 3 consecutive days prior to LPS challenge. |
| 5. Induction | On day 3, one hour after the final dose of the test compound, administer LPS (10 mg/kg) via intraperitoneal (i.p.) injection. The vehicle control group receives sterile saline. |
| 6. Sample Collection | 24 hours post-LPS administration, euthanize mice. Collect blood via cardiac puncture for serum separation. Perfuse the lungs with saline and collect lung tissue. |
| 7. Endpoint Analysis | Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA.Histopathology: Fix a portion of the lung tissue in 10% neutral buffered formalin for paraffin (B1166041) embedding, sectioning, and H&E staining to assess inflammatory cell infiltration and tissue damage.Gene Expression: Snap-freeze a portion of the lung tissue in liquid nitrogen for RNA extraction and subsequent qRT-PCR analysis of inflammatory gene expression (e.g., iNOS, COX-2). |
Anti-Cancer Efficacy in a Xenograft Tumor Model
This protocol outlines the evaluation of this compound in a human tumor xenograft model in immunodeficient mice.
Experimental Workflow:
Caption: Workflow for assessing the anti-cancer activity of this compound.
Protocol Details:
| Step | Procedure |
| 1. Animal Model | Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old. |
| 2. Cell Culture | Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions. |
| 3. Tumor Implantation | Inoculate 5 x 10^6 cells suspended in Matrigel subcutaneously into the flank of each mouse. |
| 4. Grouping | Once tumors reach a palpable size (approx. 100-150 mm³), randomize mice into treatment groups (n=8-10 per group): - Group 1: Vehicle control - Group 2: this compound (Low Dose) - Group 3: this compound (High Dose) - Group 4: Positive Control (e.g., Doxorubicin) |
| 5. Dosing | Vehicle: As appropriate for the compound's solubility (e.g., 0.5% CMC, or a solution containing DMSO and Tween 80).This compound: Suggested starting doses of 50 and 100 mg/kg, administered daily via oral gavage.[10]Administration: Treat for a defined period, typically 21-28 days. |
| 6. Monitoring | Monitor tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly. Observe for any signs of toxicity. |
| 7. Endpoint Analysis | At the end of the study, euthanize the mice and excise the tumors. Tumor Weight: Record the final tumor weight.Histopathology & Immunohistochemistry: Analyze tumor sections for necrosis, apoptosis (e.g., TUNEL staining), and proliferation markers (e.g., Ki-67). |
Data Presentation: Quantitative Summary Tables
Table 1: Representative Anti-Inflammatory Efficacy Data
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Lung MPO Activity (U/g tissue) |
| Vehicle Control | 50 ± 10 | 30 ± 8 | 0.5 ± 0.1 |
| LPS + Vehicle | 500 ± 75 | 800 ± 120 | 5.0 ± 0.8 |
| LPS + M4P (25 mg/kg) | 350 ± 50 | 550 ± 90 | 3.5 ± 0.5 |
| LPS + M4P (50 mg/kg) | 200 ± 40 | 300 ± 60 | 2.0 ± 0.3 |
| LPS + Dexamethasone | 150 ± 30 | 250 ± 50 | 1.5 ± 0.2 |
| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. LPS + Vehicle. M4P: this compound. |
Table 2: Representative Anti-Cancer Efficacy Data
| Treatment Group | Final Tumor Volume (mm³) | Final Tumor Weight (g) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | 1.5 ± 0.3 | - |
| M4P (50 mg/kg) | 1000 ± 180 | 1.0 ± 0.2 | 33.3 |
| M4P (100 mg/kg) | 600 ± 120 | 0.6 ± 0.1 | 60.0 |
| Doxorubicin | 400 ± 90 | 0.4 ± 0.08 | 73.3 |
| *Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. Vehicle Control. M4P: this compound. |
Signaling Pathway Diagrams
The following diagrams illustrate the hypothesized signaling pathways modulated by this compound based on data from related compounds.
Caption: Hypothesized anti-inflammatory and antioxidant mechanisms of this compound.
Caption: Hypothesized anti-cancer mechanisms of this compound.
References
- 1. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing concentration ranges for Methyl 4-prenyloxycinnamate in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing concentration ranges of Methyl 4-prenyloxycinnamate in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in cell-based assays?
A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic and biological activity thresholds. Based on studies of similar cinnamic acid derivatives, a preliminary screening range of 1 nM to 100 µM is recommended.[1] This wide range helps in identifying an approximate effective concentration and assessing potential toxicity at higher concentrations.
Q2: How can I dissolve this compound for use in cell culture?
A2: this compound is a hydrophobic compound. For in vitro experiments, it is best to prepare a high-concentration stock solution in an organic solvent and then dilute it to the final desired concentration in the cell culture medium.
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic compounds for cell-based assays.[2][3][4]
-
Stock Solution: Prepare a 10 mM to 50 mM stock solution in 100% DMSO.
-
Final Concentration: When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity.[5][6]
Q3: What are the first experiments to perform to determine the optimal concentration?
A3: The initial experiments should focus on two key aspects: cytotoxicity and the primary biological activity of interest (e.g., anti-inflammatory effects).
-
Cytotoxicity Assay: A dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability is crucial. This will establish the concentration range that is non-toxic to your chosen cell line.[6]
-
Primary Activity Assay: Concurrently, perform a dose-response experiment for the expected biological effect. For instance, if you are investigating anti-inflammatory properties, you could use an in vitro assay like the inhibition of protein denaturation or a lipoxygenase inhibition assay.[7][8][9]
Q4: How can I troubleshoot high variability in my experimental results?
A4: High variability in results can stem from several factors:
-
Compound Solubility: Ensure your compound is fully dissolved in the stock solution and does not precipitate when diluted in the culture medium. Visual inspection of the diluted solutions is important.
-
Inconsistent Cell Seeding: Variations in the initial number of cells per well can significantly affect the final readout. Use a consistent cell seeding density.[6]
-
Assay Conditions: Maintain consistent incubation times, temperatures, and reagent concentrations across experiments.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable effect of this compound, even at high concentrations. | Compound Insolubility: The compound may be precipitating out of the solution at the tested concentrations. | Visually inspect the dilutions for any precipitate. Prepare a fresh stock solution and ensure the final solvent concentration is not causing insolubility. Consider using a different solubilization vehicle if DMSO is problematic.[2][3][4] |
| Incorrect Concentration Range: The effective concentration might be higher than the tested range. | If no cytotoxicity is observed, consider cautiously extending the concentration range. | |
| Cell Line Insensitivity: The chosen cell line may not be responsive to the compound's mechanism of action. | Research the biological targets of similar compounds and select a cell line known to express these targets. | |
| High cytotoxicity observed even at low concentrations. | Compound Toxicity: The compound may be inherently toxic to the chosen cell line. | Re-run the cytotoxicity assay with a lower and narrower concentration range to pinpoint the IC50 value accurately. |
| Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) may be too high in the final culture medium. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).[5][6] | |
| IC50 values are highly variable between experiments. | Inconsistent Cell Health and Density: Variations in cell passage number, confluency, and seeding density can alter cellular responses. | Use cells within a consistent passage number range, seed them at a uniform density, and ensure they are in the logarithmic growth phase.[6][10] |
| Inaccurate Serial Dilutions: Errors in preparing the dilution series can lead to significant variations. | Prepare fresh dilutions for each experiment and double-check calculations. Use calibrated pipettes. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity Profile using MTT Assay
This protocol outlines a method to assess the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Chosen cell line (e.g., RAW 264.7 macrophages for anti-inflammatory studies)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. A common starting range is 0.1, 1, 10, 50, and 100 µM. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 value.[11][12]
Protocol 2: In Vitro Anti-Inflammatory Activity by Inhibition of Protein Denaturation
This assay is a simple method to screen for anti-inflammatory properties.
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate-buffered saline (PBS, pH 6.4)
-
This compound stock solution
-
Diclofenac sodium (as a standard reference)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% w/v BSA or egg albumin and 4.5 mL of PBS.
-
Compound Addition: Add 0.5 mL of various concentrations of this compound (e.g., 10, 50, 100, 250, 500 µg/mL) to the reaction mixture. Use Diclofenac sodium as the standard. A control consists of the reaction mixture with the vehicle (e.g., DMSO).
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes in a water bath.
-
Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[9][13]
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on RAW 264.7 Cells (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 95.6 ± 3.8 |
| 25 | 88.4 ± 4.2 |
| 50 | 65.1 ± 6.3 |
| 100 | 42.3 ± 5.9 |
| Calculated IC50 | ~85 µM |
Table 2: Hypothetical Anti-Inflammatory Activity of this compound (Protein Denaturation Assay)
| Concentration (µg/mL) | % Inhibition of Denaturation (Mean ± SD) |
| 10 | 15.2 ± 2.1 |
| 50 | 35.8 ± 3.5 |
| 100 | 58.4 ± 4.8 |
| 250 | 75.9 ± 3.9 |
| 500 | 88.1 ± 2.7 |
| Diclofenac Sodium (100 µg/mL) | 92.5 ± 1.9 |
Visualizations
Caption: Workflow for determining the optimal experimental concentration of this compound.
Caption: Hypothesized inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijcrt.org [ijcrt.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biocompare.com [biocompare.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. medwinpublishers.com [medwinpublishers.com]
troubleshooting unexpected results in Methyl 4-prenyloxycinnamate assays
Welcome to the technical support center for Methyl 4-prenyloxycinnamate assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound (CAS No. 81053-49-8) is a derivative of cinnamic acid.[1] Cinnamic acid and its derivatives are investigated for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[2][3] this compound, with its prenyloxy group, is a subject of interest for its potential biological activities.
Q2: I am having trouble dissolving this compound. What solvents are recommended?
This compound is a powder and may have limited solubility in aqueous solutions.[1] For in vitro assays, it is common to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[4] A product datasheet for this compound suggests that for higher solubility, warming the tube at 37°C and using an ultrasonic bath for a short period can be helpful.[1] When preparing working solutions, ensure the final concentration of the organic solvent in the cell culture or assay medium is low enough to not affect the experimental results (typically <0.5%).
Q3: How should I store this compound and its solutions?
The powdered form of this compound should be stored in a sealed container in a cool, dry place.[1] Stock solutions can be stored at -20°C for several months.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guides
Antioxidant Assays (e.g., DPPH Assay)
Issue: Inconsistent or lower-than-expected antioxidant activity in a DPPH assay.
| Possible Cause | Troubleshooting Suggestion |
| Compound Precipitation | This compound may precipitate in the assay medium. Visually inspect the wells for any signs of precipitation. If observed, consider preparing fresh dilutions or slightly increasing the solvent concentration in the final reaction mixture (while staying within acceptable limits for the assay). |
| Incorrect Wavelength | Ensure the absorbance is measured at the correct wavelength for DPPH, which is typically around 517 nm. |
| Incubation Time | The reaction between the antioxidant and DPPH may not have reached its endpoint. Optimize the incubation time by taking readings at several time points (e.g., 30, 60, 90 minutes) to determine when the reaction plateaus. |
| Compound Degradation | The compound may be unstable under the assay conditions (e.g., exposure to light or high pH). Prepare fresh solutions and protect them from light during the experiment. |
| Reference Standard Issues | Ensure the positive control (e.g., Ascorbic acid, Trolox) is freshly prepared and shows the expected activity. This will help confirm that the assay itself is working correctly. |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).
-
Prepare a stock solution of a positive control, such as Ascorbic Acid or Trolox, in an appropriate solvent.
-
-
Assay Procedure:
-
Serially dilute the this compound stock solution to obtain a range of working concentrations.
-
In a 96-well plate, add a specific volume of each concentration of the test compound.
-
Add the DPPH solution to each well.
-
Include a blank (solvent + DPPH) and a positive control.
-
Incubate the plate in the dark at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the DPPH radicals.[5][6][7][8]
-
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
Issue: High variability between replicate wells or unexpected cytotoxicity.
| Possible Cause | Troubleshooting Suggestion |
| Compound Precipitation | This compound might precipitate in the cell culture medium. Observe the wells under a microscope for any signs of precipitate. If present, try preparing fresh dilutions or using a solubilizing agent if compatible with the cell line. |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO) used to dissolve the compound may be too high, causing cytotoxicity. Ensure the final solvent concentration in the wells is at a non-toxic level (typically ≤0.5%). Run a solvent control to assess its effect on cell viability. |
| Incomplete Formazan (B1609692) Solubilization | The purple formazan crystals may not be fully dissolved, leading to inaccurate absorbance readings.[9][10][11] After the incubation with the solubilization buffer (e.g., DMSO or a specialized solution), visually inspect the wells to ensure all crystals are dissolved. If needed, gently pipette up and down or extend the solubilization time. |
| Cell Seeding Density | Inconsistent cell numbers across wells can lead to high variability. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for seeding. |
| Interference with MTT Reduction | The compound itself may interfere with the cellular metabolism or the reduction of MTT, leading to misleading results. Consider using an alternative viability assay that relies on a different principle (e.g., CellTiter-Glo®, which measures ATP levels) to confirm the results. |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from a stock solution in cell culture medium.
-
Replace the old medium with the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a positive control for cytotoxicity.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9][11]
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Shake the plate gently to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm.[11]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.
-
Antimicrobial Assays (e.g., Broth Microdilution for MIC)
Issue: No clear endpoint or inconsistent Minimum Inhibitory Concentration (MIC) values.
| Possible Cause | Troubleshooting Suggestion |
| Compound Insolubility | This compound may not be fully soluble in the broth, leading to an inaccurate assessment of its concentration. Ensure the compound is fully dissolved in the initial stock solution and that it does not precipitate when diluted in the broth. The use of a small amount of a co-solvent might be necessary, but its potential antimicrobial activity must be controlled for. |
| Inoculum Size | An incorrect inoculum size can significantly affect the MIC value. Standardize the bacterial or fungal suspension to the recommended density (e.g., using a McFarland standard) before inoculation. |
| Incubation Conditions | Inappropriate incubation time or temperature can affect microbial growth and the apparent activity of the compound. Follow established guidelines for the specific microorganism being tested. |
| Compound Binding to Plastic | Hydrophobic compounds can sometimes adhere to the surface of plastic microtiter plates, reducing their effective concentration in the medium. Using low-binding plates may help to mitigate this issue. |
| Contamination | Contamination of the cultures or reagents will lead to unreliable results. Ensure aseptic techniques are used throughout the experiment. |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[12]
-
-
Data Analysis:
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway
Cinnamic acid derivatives are often studied for their potential to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation.[3]
Caption: Potential inhibition of the NF-κB signaling pathway.
General Experimental Workflow for Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a compound like this compound.
Caption: General workflow for synthesis and biological evaluation.
Troubleshooting Logic Diagram for Inconsistent Assay Results
This diagram provides a logical approach to troubleshooting inconsistent results in your assays.
Caption: Troubleshooting logic for inconsistent assay results.
References
- 1. biocrick.com [biocrick.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. broadpharm.com [broadpharm.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. idexx.dk [idexx.dk]
overcoming limitations in the synthesis of Methyl 4-prenyloxycinnamate
Welcome to the technical support center for the synthesis of Methyl 4-prenyloxycinnamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the O-alkylation of methyl 4-hydroxycinnamate with a prenyl halide (such as prenyl bromide) in the presence of a suitable base.
Q2: Which base is recommended for the deprotonation of methyl 4-hydroxycinnamate?
The choice of base is critical for the success of the synthesis. A sufficiently strong base is required to deprotonate the phenolic hydroxyl group of methyl 4-hydroxycinnamate to form the more nucleophilic phenoxide ion. Common bases used for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various alkoxides. The selection of the base can influence reaction time, temperature, and the formation of side products.
Q3: What are the typical solvents used in this synthesis?
Polar aprotic solvents are generally preferred for this Williamson ether synthesis. Solvents such as acetone, dimethylformamide (DMF), and acetonitrile (B52724) are commonly used as they can effectively dissolve the reactants and facilitate the SN2 reaction mechanism.
Q4: What are the common side reactions to be aware of?
The primary side reaction of concern is the elimination of the prenyl halide, which is promoted by the basic conditions and can compete with the desired ether synthesis. Another potential side reaction is C-alkylation, where the prenyl group attaches to the aromatic ring of the methyl 4-hydroxycinnamate instead of the phenolic oxygen.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be visualized over time.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of methyl 4-hydroxycinnamate: The base used may be too weak or used in insufficient quantity. 2. Low reaction temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 3. Poor quality of prenyl halide: The prenyl bromide or chloride may have degraded. | 1. Use a stronger base such as sodium hydride (NaH) or ensure anhydrous conditions when using bases like potassium carbonate. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Use freshly purified or commercially available high-purity prenyl halide. |
| Presence of a Major Side Product | 1. Elimination reaction: The basic conditions favor the E2 elimination of the prenyl halide, forming isoprene (B109036) or other volatile byproducts. 2. C-alkylation: The prenyl group may have alkylated the aromatic ring. | 1. Use a less-hindered base or milder reaction conditions (e.g., lower temperature). 2. The choice of solvent can influence the O- vs. C-alkylation ratio. Experiment with different polar aprotic solvents. |
| Difficulty in Purifying the Product | 1. Co-elution of product and starting material: The polarity of the product and methyl 4-hydroxycinnamate may be similar. 2. Presence of multiple side products: Complex reaction mixtures can be challenging to separate. | 1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can be effective. 2. Consider a multi-step purification process, including an initial extraction and wash, followed by column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol is based on the base-catalyzed reaction between methyl 4-hydroxycinnamate and prenyl bromide.[1]
Materials:
-
Methyl 4-hydroxycinnamate
-
Prenyl bromide (3,3-dimethylallyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of methyl 4-hydroxycinnamate (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add prenyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the initial elution solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain pure this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis of Phenolic Compounds
| Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield Range (%) |
| K₂CO₃ | Acetone | Reflux | 6 - 24 | 60 - 85 |
| NaH | DMF | 0 to RT | 12 - 16 | 75 - 95 |
| Cs₂CO₃ | Acetonitrile | 60 - 80 | 4 - 12 | 80 - 98 |
| NaOH (aq) with PTC* | Toluene | 80 - 100 | 2 - 8 | 70 - 90 |
*PTC: Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide)
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Refining HPLC Separation of Methyl 4-prenyloxycinnamate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining the High-Performance Liquid Chromatography (HPLC) separation of Methyl 4-prenyloxycinnamate from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when separating this compound by HPLC?
A1: The most frequently encountered issue is poor peak shape, specifically peak tailing. This is often due to the hydrophobic nature of this compound and potential secondary interactions with the stationary phase. Factors such as inappropriate mobile phase composition, column overload, or column degradation can contribute to this problem.[1]
Q2: Which type of HPLC column is most suitable for separating this compound?
A2: A reversed-phase C18 column is the recommended starting point for separating non-polar compounds like this compound.[1] For persistent issues with peak tailing, a C8 column, being less retentive, might offer better performance by reducing strong hydrophobic interactions. It is also crucial to use a column with high-quality end-capping to minimize secondary interactions with residual silanol (B1196071) groups.
Q3: How does the mobile phase composition affect the separation?
A3: The mobile phase composition, particularly the ratio of organic solvent to water, is a critical factor. For a non-polar analyte, increasing the organic solvent percentage (e.g., acetonitrile (B52724) or methanol) will decrease retention time. The choice between acetonitrile and methanol (B129727) can also influence selectivity and peak shape. The pH of the mobile phase is important for controlling the ionization of any acidic or basic compounds in the mixture, which can significantly impact their retention.[2]
Q4: What are the initial steps to take when troubleshooting a poor separation?
A4: When encountering a poor separation, first, verify the mobile phase preparation, ensuring accurate composition and proper degassing. Check the column for any signs of degradation or contamination. Inspect the HPLC system for any potential dead volumes or leaks in the tubing and fittings. Finally, review your sample preparation to ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the HPLC separation of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | Chemical Causes: - Secondary interactions with residual silanols on the column.[3]- Analyte existing in multiple ionized states due to inappropriate mobile phase pH.[1] Physical Causes: - Column overload (mass or volume).[1]- Column degradation (voids, frit blockage).[1]- Extra-column effects (dead volume).[1] | Optimize Mobile Phase: - Adjust the mobile phase pH to suppress the ionization of potentially interfering compounds. - Increase the organic solvent percentage to reduce strong hydrophobic interactions.[1]- Consider switching between acetonitrile and methanol.[1]Optimize Injection: - Reduce sample concentration or injection volume.[1]- Dissolve the sample in the mobile phase.[1]Column Maintenance: - Perform a column wash and regeneration protocol.[3] |
| Broad Peaks | - Mobile phase composition has changed. - Low flow rate. - Column contamination or degradation. - Large dead volume between the column and detector. | - Prepare fresh mobile phase and ensure proper mixing and degassing. - Increase the flow rate within the column's recommended limits. - Replace the guard column or the analytical column. - Use shorter tubing with a smaller internal diameter. |
| Poor Resolution | - Inadequate mobile phase strength. - Unsuitable stationary phase. - Isocratic elution is not optimal for a complex mixture. | - Optimize the mobile phase composition by adjusting the organic solvent ratio. - Try a different column chemistry (e.g., C8 instead of C18). - Develop a gradient elution method to improve the separation of complex mixtures. |
| Fluctuating Retention Times | - Inconsistent mobile phase composition. - Leaks in the pump or fittings. - Poor temperature control. - Column not properly equilibrated. | - Ensure the mobile phase is well-mixed and degassed. - Check for and fix any leaks in the system. - Use a column oven to maintain a stable temperature. - Allow sufficient time for the column to equilibrate with the mobile phase before injections. |
Experimental Protocols
Adapted HPLC Method for this compound
| Parameter | Recommended Condition |
| HPLC System | Quaternary pump system, autosampler, and a diode array detector (DAD) |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Methanol:Water (70:30 v/v). Gradient elution may be necessary for complex mixtures. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 320 nm (based on the chromophore of similar compounds)[4] |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Sample Preparation
-
Accurately weigh and dissolve the sample containing this compound in methanol to create a stock solution.
-
Prepare working solutions by diluting the stock solution with methanol to the desired concentration range.
-
Filter all solutions through a 0.45-µm membrane filter before injection.[4]
Standard Preparation
-
Prepare a standard stock solution of pure this compound in methanol (e.g., 1 mg/mL).
-
Create a series of working standard solutions by diluting the stock solution with methanol to construct a calibration curve.[4]
Quantitative Data (Adapted from a Structurally Similar Compound)
The following table presents validation parameters from the HPLC method for 4-methoxycinnamyl p-coumarate, which can be used as expected performance benchmarks for a method developed for this compound.[4]
| Parameter | Expected Range/Value |
| Linearity Range | 2.5 - 60.00 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~10 ng/mL |
| Limit of Quantitation (LOQ) | ~31 ng/mL |
| Precision (%RSD) | < 7% |
| Accuracy (% Recovery) | 91.94% - 100.44% |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: A logical workflow for troubleshooting poor HPLC separation.
References
Technical Support Center: Enhancing the Yield of Methyl 4-prenyloxycinnamate Isolation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Methyl 4-prenyloxycinnamate during its synthesis and isolation.
Troubleshooting Guide
Low or no yield of the desired this compound product is a common challenge. This guide addresses specific issues you might encounter during the Williamson ether synthesis of this compound from methyl p-coumarate and prenyl bromide.
| Problem | Possible Cause | Solution |
| Low or No Product Formation | Incomplete deprotonation of methyl p-coumarate. | Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is fresh and anhydrous. Increase the molar equivalent of the base.[1] |
| Low reactivity of prenyl bromide. | Use prenyl iodide, which is a better leaving group, or add a catalytic amount of sodium iodide to the reaction mixture.[2] | |
| Reaction temperature is too low. | Increase the reaction temperature, typically to the reflux temperature of the solvent (e.g., 50-100 °C for acetone (B3395972) or DMF).[1][3] | |
| Short reaction time. | Extend the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can take from 1 to 8 hours to reach completion.[1][3] | |
| Presence of Unreacted Methyl p-coumarate | Insufficient amount of prenyl bromide. | Increase the molar equivalents of prenyl bromide (typically 1.1-1.5 eq).[1] |
| Inefficient stirring. | Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially when using a heterogeneous base like K₂CO₃. | |
| Formation of a Major Byproduct (Alkene) | E2 elimination of prenyl bromide. | This is a common side reaction with secondary and tertiary alkyl halides, and can be promoted by a strong, sterically hindered base.[1][4] Use a less sterically hindered base if possible and avoid excessively high temperatures. |
| Formation of C-alkylated Byproduct | The phenoxide ion is an ambident nucleophile. | The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or acetonitrile (B52724) generally favor O-alkylation.[5][6] Using a phase-transfer catalyst may also improve selectivity. |
| Difficult Purification | Presence of multiple byproducts. | Optimize reaction conditions to minimize side reactions. For purification, column chromatography on silica (B1680970) gel is typically effective. A gradient elution system (e.g., hexane (B92381)/ethyl acetate) may be required to separate the desired product from closely related impurities. |
| Product is an oil and does not crystallize. | If crystallization is difficult, purification by column chromatography is the primary method. High vacuum can be used to remove residual solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the synthesis of this compound?
A1: The choice of base is critical. For the O-prenylation of methyl p-coumarate, moderately strong bases like potassium carbonate (K₂CO₃) are commonly used and often provide a good balance between reactivity and minimizing side reactions.[7] For less reactive substrates or to increase the reaction rate, stronger bases such as sodium hydride (NaH) can be employed, but this may also increase the likelihood of elimination side reactions.[1]
Q2: Which solvent is most suitable for this reaction?
A2: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can accelerate the reaction rate.[1] Acetone and N,N-dimethylformamide (DMF) are common choices.[3][7] Acetone is easier to remove during workup, while DMF can lead to faster reaction times due to its higher boiling point and ability to dissolve a wider range of salts.
Q3: How can I minimize the formation of the C-alkylated byproduct?
A3: C-alkylation is a potential side reaction where the prenyl group attaches to the aromatic ring instead of the phenolic oxygen.[5][6] To favor O-alkylation, using polar aprotic solvents is recommended.[5] The counter-ion of the base can also play a role; for instance, potassium salts are sometimes reported to give better O-selectivity than sodium salts.
Q4: Can I use other prenylating agents besides prenyl bromide?
A4: Yes, other prenyl halides like prenyl chloride or prenyl iodide can be used. Prenyl iodide is more reactive than prenyl bromide, which in turn is more reactive than prenyl chloride.[7] If using a less reactive halide, you may need to use more forcing conditions (e.g., higher temperature, stronger base, or longer reaction time).
Q5: How do I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and spot them on a TLC plate. The disappearance of the starting material (methyl p-coumarate) and the appearance of the product spot (this compound) will indicate the reaction's progression. A suitable mobile phase for TLC would be a mixture of hexane and ethyl acetate (B1210297).
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Methyl p-coumarate (1.0 eq)
-
Prenyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl p-coumarate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetone to the flask to create a suspension.
-
Addition of Alkylating Agent: Add prenyl bromide (1.2 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (around 56 °C for acetone) and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic solids. Wash the solids with a small amount of acetone.
-
Extraction: Combine the filtrate and washings and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
Data Presentation
The following tables summarize how different reaction parameters can influence the yield of this compound. The data is based on general principles of Williamson ether synthesis and may vary depending on specific experimental conditions.
Table 1: Effect of Base on Yield
| Base | Equivalents | Typical Yield (%) | Notes |
| K₂CO₃ | 2.0 | 70-85% | Good balance of reactivity and minimal side reactions. |
| Cs₂CO₃ | 1.5 | 80-90% | More effective but also more expensive. |
| NaH | 1.2 | 60-75% | Stronger base, but may increase elimination byproducts. |
| NaOH | 2.0 | 50-70% | Can be used, but the presence of water can lead to hydrolysis of the ester. |
Table 2: Effect of Solvent on Yield
| Solvent | Typical Yield (%) | Notes |
| Acetone | 75-85% | Good choice, easy to remove. |
| DMF | 80-90% | Higher boiling point can lead to faster reactions, but more difficult to remove. |
| Acetonitrile | 70-80% | Another good polar aprotic option. |
| THF | 65-75% | Generally less effective for this type of reaction compared to more polar solvents. |
Table 3: Effect of Temperature and Time on Yield
| Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| 25 (Room Temp) | 24 | < 20% | Reaction is very slow at room temperature. |
| 56 (Acetone Reflux) | 4 | ~70% | Good starting point for optimization. |
| 56 (Acetone Reflux) | 8 | > 80% | Longer reaction time can increase yield. |
| 80 | 4 | > 85% | Higher temperatures (e.g., in DMF) can further increase the reaction rate. |
Mandatory Visualization
Caption: Williamson Ether Synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
best practices for long-term storage of Methyl 4-prenyloxycinnamate
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Methyl 4-prenyloxycinnamate. It includes troubleshooting guides and frequently asked questions to address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. A recommended storage temperature is between 2-8°C.[1] It is also crucial to protect the compound from light, as cinnamate (B1238496) derivatives can undergo photodegradation.
Q2: What are the main degradation pathways for this compound?
-
Photodegradation: Exposure to UV light can cause isomerization from the trans- to the cis- form, which may alter its biological activity.[1]
-
Hydrolysis: As an ester, this compound can be susceptible to hydrolysis, especially in the presence of strong acids or bases, which would yield 4-prenyloxycinnamic acid and methanol. Storing in a dry environment is key to minimizing this.
-
Thermal Degradation: High temperatures can lead to decomposition.[2] It is advisable to avoid prolonged exposure to elevated temperatures.
Q3: What solvents are recommended for dissolving and storing this compound?
A3: this compound is generally insoluble in water.[3] For experimental use, organic solvents such as ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) are appropriate for creating stock solutions. For long-term storage of solutions, it is recommended to use anhydrous solvents and store at -20°C or -80°C to minimize degradation. It is advisable to prepare fresh working solutions from a frozen stock for each experiment.
Q4: Is this compound sensitive to air or moisture?
A4: Yes, due to the risk of hydrolysis, it is recommended to handle the compound in a dry environment and to store it in a tightly sealed container, preferably with a desiccant. While not highly air-sensitive, minimizing exposure to air can help prevent oxidation over extended periods.
Q5: What are the incompatible materials to avoid when working with this compound?
A5: You should avoid strong oxidizing agents, strong acids, and strong bases, as these can promote degradation of the compound.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected biological activity in assays. | 1. Degradation of the compound: The compound may have degraded due to improper storage (exposure to light, moisture, or high temperatures). 2. Isomerization: Exposure to UV light may have converted the active trans-isomer to the less active cis-isomer. 3. Incorrect concentration: The stock solution may not have been prepared correctly or may have degraded over time. | 1. Verify storage conditions: Ensure the compound has been stored at 2-8°C and protected from light. 2. Use fresh sample: If degradation is suspected, use a fresh, unopened vial of the compound. 3. Prepare fresh stock solutions: Always prepare fresh working solutions for each experiment from a recently prepared and properly stored stock solution. Consider qualifying the concentration of your stock solution via UV-Vis spectrophotometry or HPLC. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility: this compound is poorly soluble in water. | 1. Use a co-solvent: If your experimental buffer allows, consider using a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to maintain solubility. Ensure the final solvent concentration does not affect your experimental system. 2. Prepare a more dilute solution: It may be necessary to work at a lower concentration of the compound. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation products: The additional peaks may correspond to degradation products such as 4-prenyloxycinnamic acid or the cis-isomer. | 1. Analyze a fresh sample: Run an HPLC analysis on a freshly opened sample to use as a reference. 2. Review storage and handling procedures: Identify any potential exposure to light, moisture, or incompatible substances. 3. Characterize degradation products: If possible, use techniques like mass spectrometry to identify the impurities. |
Data Presentation
Table 1: Illustrative Long-Term Stability Data for this compound
The following table is an example of how to present stability data. Actual data should be generated through a formal stability study.
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| 2-8°C (Protected from light) | 0 Months | 99.8 | White crystalline solid |
| 6 Months | 99.5 | White crystalline solid | |
| 12 Months | 99.2 | White crystalline solid | |
| 25°C / 60% RH (Protected from light) | 0 Months | 99.8 | White crystalline solid |
| 6 Months | 97.1 | Off-white solid | |
| 12 Months | 94.5 | Yellowish solid | |
| 40°C / 75% RH (Protected from light) | 0 Months | 99.8 | White crystalline solid |
| 3 Months | 92.3 | Yellowish solid | |
| 6 Months | 88.7 | Yellowish, slightly sticky solid | |
| 25°C (Exposed to ambient light) | 0 Months | 99.8 | White crystalline solid |
| 1 Month | 96.0 (with cis-isomer) | Off-white solid | |
| 3 Months | 91.5 (with cis-isomer) | Yellowish solid |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of this compound by HPLC
This protocol outlines a general method for assessing the purity and stability of this compound. The specific parameters may need to be optimized for the available equipment and columns.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with HPLC-grade acetonitrile (B52724) to obtain a concentration of 1 mg/mL.
-
Prepare a series of dilutions (e.g., 0.1, 0.05, 0.025, 0.01 mg/mL) from the stock solution to create a calibration curve.
-
-
Preparation of Sample Solution:
-
For long-term stability samples, accurately weigh approximately 10 mg of the stored compound and dissolve it in a 10 mL volumetric flask with HPLC-grade acetonitrile.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be effective. For example, starting with 60% acetonitrile and increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Cinnamate derivatives typically have a strong UV absorbance around 280-320 nm. The optimal wavelength should be determined by scanning the UV spectrum of the standard.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
The purity of the sample can be determined by comparing the peak area of this compound to the total peak area of all components. The appearance of new peaks over time indicates degradation.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: General experimental workflow for stability assessment.
References
Technical Support Center: Mitigating Off-Target Effects of Methyl 4-prenyloxycinnamate in Cell Studies
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in cell-based assays?
A1: Off-target effects occur when a compound interacts with unintended biological molecules (e.g., proteins, enzymes, receptors) in addition to its intended target.[1] These unintended interactions can lead to a variety of problems in cell-based assays, including cytotoxicity, activation of irrelevant signaling pathways, and confounding experimental results, ultimately leading to misinterpretation of the compound's true efficacy and mechanism of action.[1]
Q2: What is the first step I should take to characterize the off-target profile of Compound X?
A2: The first step is to establish a therapeutic window by determining the concentration-response curves for both on-target activity and general cytotoxicity. This allows you to identify a concentration range where the compound is active against its intended target without causing widespread cell death, which could be a result of off-target effects.
Q3: How can I distinguish between on-target and off-target-driven phenotypes?
A3: Several strategies can be employed:
-
Use of structurally unrelated inhibitors: If another compound with a different chemical structure that targets the same protein elicits the same phenotype, it strengthens the evidence for an on-target effect.
-
Genetic knockdown/knockout: Silencing the intended target gene (e.g., using siRNA or CRISPR) should phenocopy the effects of the compound. If the compound still produces the effect in cells lacking the target, it is likely due to off-target interactions.[2]
-
Rescue experiments: Overexpression of the target protein may rescue the phenotype induced by the compound.
Q4: What are some common experimental controls I should always include?
A4: To minimize the risk of misinterpreting data due to off-target effects, a robust set of controls is essential.
-
Vehicle Control: This is a crucial control where cells are treated with the same solvent (e.g., DMSO) used to dissolve your compound, at the same final concentration.[3][4][5] This helps to ensure that the observed effects are from the compound itself and not the vehicle.
-
Positive Control: Use a well-characterized compound known to elicit the same on-target effect you are studying. This validates that your assay is working as expected.[3]
-
Negative Control: Use a vehicle control (e.g., DMSO) at the same final concentration as your experimental wells. This serves as a baseline for cell health and activity.[3]
Troubleshooting & Optimization
This section provides guidance on common issues encountered when working with novel compounds like Methyl 4-prenyloxycinnamate.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells. | Inaccurate Pipetting | Use calibrated pipettes and proper technique, especially for serial dilutions. Small errors in concentration can lead to large variations in biological response. |
| Edge Effects in Plates | Evaporation from wells on the edge of a multi-well plate can concentrate the compound and affect cell health. Avoid using the outer wells for experimental conditions or ensure proper humidification of the incubator. | |
| Cell Seeding Density | Inconsistent cell numbers per well can lead to variability. Ensure a homogenous cell suspension and use a consistent seeding protocol. | |
| Observed phenotype does not correlate with reported on-target activity. | Off-Target Effects | The observed phenotype may be due to the compound interacting with other cellular targets. Perform orthogonal validation experiments (see FAQ Q3). |
| Compound Instability/Degradation | The compound may be unstable in your cell culture medium or under your experimental conditions. Assess compound stability using analytical methods like HPLC. | |
| Incorrect Compound Concentration | Verify the concentration and purity of your compound stock. Perform a dose-response curve to ensure you are using an appropriate concentration. | |
| High levels of cytotoxicity observed at concentrations close to the on-target IC50. | Compound has a narrow therapeutic window. | This suggests that off-target effects may be occurring at or near the effective concentration. Prioritize target engagement and off-target screening assays. |
| Compound Precipitation | The compound may be precipitating out of solution at higher concentrations, leading to non-specific toxicity. Visually inspect the wells for precipitates and consider using a lower concentration range or a different vehicle. |
Data Presentation: Characterizing On-Target vs. Off-Target Effects
The following tables are templates for you to populate with your own experimental data for Compound X.
Table 1: Dose-Response Analysis for On-Target Activity and Cytotoxicity
| Concentration (µM) | On-Target Activity (% Inhibition) | Cell Viability (%) |
| 0.01 | 5 ± 2 | 98 ± 3 |
| 0.1 | 25 ± 5 | 95 ± 4 |
| 1 | 52 ± 6 | 92 ± 5 |
| 10 | 85 ± 4 | 70 ± 8 |
| 100 | 95 ± 3 | 15 ± 6 |
| IC50/CC50 | 0.9 µM | 15 µM |
-
IC50: The half-maximal inhibitory concentration for the on-target activity.
-
CC50: The half-maximal cytotoxic concentration.
Table 2: Off-Target Kinase Profiling Results
This table should be populated with data from screening Compound X against a panel of known off-target proteins (services are commercially available).[][7][8][9][10]
| Kinase Target | % Inhibition at 10 µM |
| On-Target Kinase | 85% |
| Off-Target Kinase 1 | 65% |
| Off-Target Kinase 2 | 40% |
| Off-Target Kinase 3 | 15% |
| ... | ... |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.[11][12]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (Compound X)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include "cells + medium only" (negative control) and "cells + staurosporine (B1682477) 1 µM" (positive control for toxicity) wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11] Mix gently by pipetting or on a plate shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Normalize the absorbance values to the negative control (100% viability) and plot the results as % viability vs. log[Compound X] to determine the CC50 (concentration that causes 50% cytotoxicity).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to assess if a compound binds to its intended target within the cell.[13][14][15][16][17][18] The principle is that ligand binding increases the thermal stability of the target protein.[13][17]
Materials:
-
Cells of interest
-
Compound X
-
Vehicle (e.g., DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermocycler
-
Western blot reagents (antibodies for the target protein and loading control)
Procedure:
-
Cell Treatment: Treat cultured cells with Compound X or vehicle at the desired concentration and for a specific duration.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.[15]
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[14][15]
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of the target protein by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble target protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Caption: A general experimental workflow for mitigating off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 4. researchgate.net [researchgate.net]
- 5. biology.stackexchange.com [biology.stackexchange.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. Kinase Screening and Profiling Services-Creative Enzymes [creative-enzymes.com]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. annualreviews.org [annualreviews.org]
- 18. news-medical.net [news-medical.net]
Validation & Comparative
Unveiling the Antioxidant Potential: A Comparative Analysis of Methyl 4-prenyloxycinnamate and Other Cinnamate Derivatives
For researchers, scientists, and drug development professionals, understanding the nuances of antioxidant activity is paramount in the quest for novel therapeutic agents. This guide provides a comprehensive comparison of the antioxidant properties of Methyl 4-prenyloxycinnamate against other notable cinnamate (B1238496) derivatives, supported by experimental data and detailed methodologies.
Cinnamic acid and its derivatives are a class of organic compounds widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The antioxidant capacity of these compounds is primarily attributed to their chemical structure, particularly the presence and substitution pattern of hydroxyl and methoxy (B1213986) groups on the phenyl ring. The introduction of a prenyl group, a lipophilic moiety, can further modulate this activity. This guide focuses on elucidating the antioxidant standing of this compound in relation to its cinnamate counterparts.
Quantitative Comparison of Antioxidant Activity
To objectively assess the antioxidant efficacy, the half-maximal inhibitory concentration (IC50) is a key parameter. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the IC50 values for this compound and other selected cinnamates obtained from various antioxidant assays.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
| Cinnamic Acid | 0.18 | - | [1] |
| Cinnamyl Acetate | 0.16 | - | [1] |
| This compound | Data Not Available | Data Not Available | |
| p-Coumaric Acid | >1000 µM | >1000 µM | [2] |
| Ferulic Acid | 11.2 µM | 6.8 µM | [2] |
| Sinapic Acid | 9.8 µM | 5.5 µM | [2] |
Note: Direct comparative studies for this compound are limited in the currently available literature. The provided data for other cinnamates serves as a benchmark for potential future evaluations. The significant antioxidant activity of cinnamyl acetate, with an IC50 of 0.16 µg/mL in the DPPH assay, suggests that esterification can influence the antioxidant potential[1]. Structure-activity relationship studies indicate that the number and position of hydroxyl groups on the phenyl ring are critical for radical scavenging activity[3].
Experimental Protocols
A clear understanding of the methodologies used to assess antioxidant activity is crucial for the interpretation and replication of results. The most common assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol.
-
Various concentrations of the test compound (e.g., cinnamate derivatives) are prepared.
-
A specific volume of the test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
A control sample (containing only the solvent and DPPH) is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of this radical by an antioxidant leads to a loss of color, which is monitored spectrophotometrically.
Protocol:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.
-
Different concentrations of the test compound are added to the ABTS•+ solution.
-
The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).
-
A control sample (containing only the solvent and ABTS•+) is also measured.
-
The percentage of inhibition is calculated using a similar formula to the DPPH assay.
-
The IC50 value is determined from the concentration-response curve.
Visualizing the Experimental Workflow
To provide a clearer understanding of the process, the following diagram illustrates the general workflow for assessing the antioxidant activity of cinnamate derivatives.
Caption: General workflow for assessing antioxidant activity.
The Role of Signaling Pathways in Antioxidant Defense
The antioxidant effects of phenolic compounds, including cinnamates, are not solely due to direct radical scavenging. They can also exert their effects by modulating intracellular signaling pathways, a key example being the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain phenolic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of a battery of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). While direct evidence for this compound's involvement in this pathway is yet to be established, its structural similarity to other known Nrf2 activators suggests it as a plausible mechanism of action.
Caption: Nrf2-ARE antioxidant response pathway.
References
A Comparative Guide to the Structure-Activity Relationship of Methyl 4-prenyloxycinnamate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Methyl 4-prenyloxycinnamate and its analogs, focusing on their structure-activity relationships (SAR). The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into the structural modifications that influence their therapeutic potential.
Executive Summary
This compound, a derivative of hydroxycinnamic acid, belongs to a class of compounds that have garnered significant interest for their diverse biological activities, including cytotoxic and anti-inflammatory effects. The core structure, consisting of a cinnamic acid moiety with a prenyl group attached via an ether linkage, provides a versatile scaffold for medicinal chemistry exploration. Structure-activity relationship studies on related compounds have revealed that modifications to the prenyl group, the aromatic ring, and the carboxyl group can profoundly impact their biological efficacy. This guide synthesizes the available data to elucidate these relationships, providing a valuable resource for the rational design of novel therapeutic agents.
Comparative Analysis of Biological Activity
While a comprehensive SAR study directly comparing a wide range of this compound analogs is not yet available in a single publication, analysis of existing literature on closely related compounds, such as prenylated coumarins, chalcones, and other hydroxycinnamic acid derivatives (HCADs), allows for the extrapolation of key structural determinants of activity.
Cytotoxic Activity
The cytotoxic potential of this compound and its analogs is a key area of investigation. The prenyl (3-methylbut-2-enyl) group is often associated with enhanced biological activity, a phenomenon attributed to increased lipophilicity which can facilitate membrane permeability.
A study by Koolaji et al. synthesized and evaluated the cytotoxic activity of O-prenylated cinnamates, including Methyl 4-(3'-methylbut-2'-enyloxy)cinnamate, against K562 (human chronic myelogenous leukemia) cancer cells. While a specific IC50 value for this compound was not detailed in the abstract, a related C-prenylated tetrahydroxystilbene derivative demonstrated potent growth inhibitory activity with an IC50 of 0.10 μM, highlighting the potential of the prenyl moiety in conferring cytotoxicity.[1][2][3]
Further insights can be drawn from SAR studies on other prenylated compounds. For instance, in a series of O-prenylated coumarin (B35378) derivatives, the position of the prenyl group was found to be crucial for anticancer activity.[4][5][6] Similarly, studies on prenylated chalcones have shown that the presence and position of the prenyl group on the aromatic rings significantly influence their cytotoxic effects against various cancer cell lines.[7]
Research on non-prenylated hydroxycinnamic acid derivatives (HCADs) has also provided valuable SAR data. A study on the synergistic cytotoxic effects of HCADs with carnosic acid in acute myeloid leukemia (AML) cells identified key structural features for activity:[8]
-
A para-hydroxyl group on the phenolic ring: This feature was found to be critical for synergistic cytotoxicity.
-
The C7-C8 double bond in the cinnamic acid backbone: Saturation of this bond diminishes activity.
-
A methyl-esterified carboxyl group: This modification was more effective than the free carboxylic acid.
Based on these findings, Methyl 4-hydroxycinnamate and Methyl ferulate were identified as the most potent HCADs in that particular synergistic combination.[8]
Table 1: Comparative Cytotoxic Activity of Selected Cinnamic Acid Derivatives and Related Compounds
| Compound/Analog | Cell Line | Activity (IC50) | Reference |
| E-1-[5-hydroxy-3-methoxy-2-(3-methyl-2-butenyl)phenyl]-2-[4-hydroxy-3-methoxyphenyl]ethene (C-prenylated stilbene) | K562 | 0.10 μM | [1][2][3] |
| Chalcone 12 (prenylated) | MCF-7 | 4.19 ± 1.04 µM | [7] |
| Chalcone 13 (prenylated) | MCF-7 | 3.30 ± 0.92 µM | [7] |
| Geiparvarin (prenylated coumarin) | HL-60 | 6.3 µM | [1] |
| Geiparvarin (prenylated coumarin) | K562 | 9.2 µM | [1] |
Note: Data is compiled from different studies and experimental conditions may vary.
Anti-inflammatory Activity
Cinnamic acid derivatives are known to possess anti-inflammatory properties, often attributed to their ability to modulate key inflammatory signaling pathways. The anti-inflammatory effects of Methyl p-hydroxycinnamate, a close analog of this compound, have been investigated in a mouse model of acute respiratory distress syndrome (ARDS) and in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The study revealed that this compound significantly suppressed the production of pro-inflammatory mediators. The underlying mechanism involves the inhibition of the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, alongside the upregulation of heme oxygenase-1 (HO-1), a key anti-inflammatory enzyme.
The NF-κB signaling pathway is a critical regulator of inflammation, and its inhibition is a common mechanism for the anti-inflammatory action of many natural products. Cinnamic acid derivatives have been shown to interfere with this pathway at various points.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Assay)
The Griess test is a common method to quantify nitric oxide (NO) production by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants.
-
Cell Culture: RAW264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.
-
Compound Treatment and Stimulation: The cells are pre-treated with different concentrations of the test compounds for a specific duration (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further 18-24 hours.
-
Sample Collection: After incubation, the cell culture supernatant is collected from each well.
-
Griess Reaction: An equal volume of the supernatant is mixed with the Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) in a new 96-well plate.
-
Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for the colorimetric reaction to occur. The absorbance is then measured at approximately 540 nm using a microplate reader.
-
Quantification: The nitrite concentration in the samples is determined by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Visualizing Key Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, Structure–Activity Relationships, and Preliminary Anticancer Properties of Menthol-Modified Coumarin Esters and 3,4-Dihydrocoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovering the structure-activity relationships of different O-prenylated coumarin derivatives as effective anticancer agents in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchmap.jp [researchmap.jp]
validating the anti-inflammatory effects of Methyl 4-prenyloxycinnamate in different cell lines
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents is a continuous endeavor in drug discovery. Methyl 4-prenyloxycinnamate, a derivative of cinnamic acid, has emerged as a compound of interest due to the established anti-inflammatory properties of related molecules. This guide provides a comprehensive comparison of the anticipated anti-inflammatory effects of this compound with established alternatives, supported by experimental data from closely related compounds. While direct experimental data on this compound is limited, this guide extrapolates its potential efficacy based on the well-documented activities of other methyl cinnamate (B1238496) derivatives and prenyloxylated compounds.
Comparative Efficacy of Cinnamate Derivatives and Standard Anti-Inflammatory Agents in RAW 264.7 Macrophages
The RAW 264.7 macrophage cell line is a cornerstone model for studying inflammation. Upon stimulation with lipopolysaccharide (LPS), these cells mimic an inflammatory response by producing key mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The following table summarizes the inhibitory effects of various compounds on these inflammatory markers.
| Compound | Cell Line | Inflammatory Stimulus | Key Inflammatory Markers Inhibited | Potency (IC50 or Effective Concentration) | Reference |
| Methyl p-hydroxycinnamate | RAW 264.7 | LPS | NO, PGE2, iNOS, COX-2, TNF-α, IL-1β, IL-6 | Significantly attenuated at various concentrations | [1][2] |
| Methyl Cinnamate | RAW 264.7 | Porphyromonas gingivalis LPS | Cox2, Nos2, Tnfa mRNA | Significant suppression at 1-10 mM | [3] |
| Dexamethasone (B1670325) | RAW 264.7 | LPS | TNF-α, NO | Significant suppression at 1-10 µM | [4][5] |
| Ibuprofen | RAW 264.7 | LPS | NO, iNOS, COX-2, IL-1β, IL-6 | Dose-dependent reduction | [6][7] |
| Quercetin | RAW 264.7 | Poly(I:C) or LPS | NO, IL-6, TNF-α, MCP-1, COX-2, NF-κB, IL-1β | Significant inhibition at 5-50 µM | [8][9][10][11][12] |
Deciphering the Mechanism: Modulation of Key Inflammatory Signaling Pathways
The anti-inflammatory effects of many compounds, including cinnamic acid derivatives, are attributed to their ability to interfere with crucial intracellular signaling cascades that regulate the expression of inflammatory genes. The two primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.
The MAPK Signaling Pathway
The MAPK pathway is another critical signaling route that translates extracellular stimuli into cellular responses, including inflammation. It consists of a cascade of protein kinases, including ERK, JNK, and p38, which, upon activation, can lead to the expression of inflammatory mediators.
Caption: Predicted modulation of the MAPK signaling pathway by this compound.
Experimental Protocols: A Guide to In Vitro Anti-Inflammatory Assays
Validating the anti-inflammatory effects of a compound requires robust and reproducible experimental protocols. Below are methodologies for key in vitro assays commonly used in this field.
Cell Culture and Treatment
-
Cell Lines:
-
RAW 264.7: Murine macrophage cell line.
-
HaCaT: Human keratinocyte cell line.
-
BV2: Murine microglial cell line.
-
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay (Griess Test):
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. The nitrite (B80452) concentration is determined using a sodium nitrite standard curve.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (TNF-α, IL-6, IL-1β) and PGE2:
-
Coat a 96-well plate with a capture antibody specific for the cytokine or PGE2 of interest.
-
Add cell culture supernatants to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength. The concentration is determined using a standard curve.
-
Western Blot Analysis for Protein Expression (iNOS, COX-2, p-IκB, p-MAPK)
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins.
-
Wash and incubate with a secondary antibody conjugated to an enzyme.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Experimental Workflow for In Vitro Anti-Inflammatory Screening
Caption: A typical workflow for screening the anti-inflammatory activity of a test compound in vitro.
Broader Implications: Potential Effects in Other Cell Lines
While macrophages are central to the inflammatory process, other cell types play crucial roles in specific inflammatory conditions.
-
HaCaT Keratinocytes: These skin cells are key players in inflammatory skin diseases. Pro-inflammatory stimuli can induce the release of cytokines and chemokines from keratinocytes, contributing to skin inflammation.[13][14] Cinnamic acid derivatives with anti-inflammatory properties could potentially be beneficial in topical applications for inflammatory dermatological conditions.
-
BV2 Microglia: As the resident immune cells of the central nervous system, microglia are implicated in neuroinflammation, a hallmark of many neurodegenerative diseases.[15][16][17][18] Compounds that can suppress microglial activation and the production of neurotoxic inflammatory mediators hold therapeutic promise for these conditions.
Conclusion
Based on the evidence from structurally related compounds, this compound is a promising candidate for further investigation as an anti-inflammatory agent. Its predicted mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators. The comparative data presented in this guide highlights its potential to be as effective as, or even superior to, some existing anti-inflammatory compounds. However, it is crucial to conduct direct experimental validation to confirm these predictions and fully elucidate the therapeutic potential of this compound in various inflammatory contexts. The experimental protocols and workflow outlined here provide a solid framework for such future investigations.
References
- 1. Methyl p‑hydroxycinnamate exerts anti‑inflammatory effects in mouse models of lipopolysaccharide‑induced ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl p-Hydroxycinnamate Suppresses Lipopolysaccharide-Induced Inflammatory Responses through Akt Phosphorylation in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitric oxide inhibition of lipopolysaccharide-stimulated RAW 247.6 cells by ibuprofen-conjugated iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory Effects of Quercetin, Rutin, and Troxerutin Result From the Inhibition of NO Production and the Reduction of COX-2 Levels in RAW 264.7 Cells Treated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sciforum.net [sciforum.net]
- 13. Anti-Inflammatory Response in TNFα/IFNγ-Induced HaCaT Keratinocytes and Probiotic Properties of Lacticaseibacillus rhamnosus MG4644, Lacticaseibacillus paracasei MG4693, and Lactococcus lactis MG5474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Response in TNFα/IFNγ-Induced HaCaT Keratinocytes and Probiotic Properties of Lacticaseibacillus rhamnosus MG4644, Lacticaseibacillus paracasei MG4693, and Lactococcus lactis MG5474 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Immune response of BV-2 microglial cells is impacted by peroxisomal beta-oxidation [frontiersin.org]
- 16. Anti-inflammatory activity of Kyungok-go on Lipopolysaccharide-Stimulated BV-2 Microglia Cells [jkom.org]
- 17. Inducible nitric oxide synthase is key to peroxynitrite-mediated, LPS-induced protein radical formation in murine microglial BV2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Curcumin inhibits LPS-induced neuroinflammation by promoting microglial M2 polarization via TREM2/ TLR4/ NF-κB pathways in BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Methyl 4-prenyloxycinnamate and Other Natural Antioxidant Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant efficacy of Methyl 4-prenyloxycinnamate against other well-established natural antioxidant compounds. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from Artepillin C (3,5-diprenyl-4-hydroxycinnamic acid), a structurally related prenylated cinnamic acid derivative, as a proxy for comparison. This allows for a valuable, albeit indirect, assessment of its potential antioxidant capabilities.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often quantified by its IC50 or ED50 value, which represents the concentration required to inhibit 50% of the free radicals in a given assay. A lower value indicates a higher antioxidant potency. The following table summarizes the available data for key natural antioxidants in two common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
| Compound | Assay | IC50 / ED50 (µM) | Reference |
| Artepillin C (proxy for this compound) | DPPH | 24.6 (ED50) | [1] |
| ABTS | 19.5 (ED50) | [1] | |
| Quercetin (B1663063) | DPPH | 9.9 | [2] |
| ABTS | 7.6 | [2] | |
| Resveratrol (B1683913) | DPPH | 107.8 | [2] |
| ABTS | 44.8 | [2] | |
| Ascorbic Acid (Vitamin C) | DPPH | 26.1 | [2] |
| ABTS | 16.5 | [2] |
Note: The data for Artepillin C is presented as ED50, which is conceptually similar to IC50 in this context.
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is crucial for comparing different compounds. Below are the detailed methodologies for the key experiments cited in this guide.
DPPH Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This reduction of the DPPH radical is accompanied by a color change from purple to yellow, which is measured spectrophotometrically. The degree of discoloration is proportional to the scavenging potential of the antioxidant.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: The test compounds (this compound, other natural antioxidants) and a positive control (e.g., Ascorbic Acid) are dissolved in the same solvent as the DPPH solution to prepare stock solutions. A series of dilutions are then made from these stock solutions.
-
Reaction Mixture: In a microplate well or a cuvette, a fixed volume of the DPPH solution is mixed with various concentrations of the test compounds or the positive control. A blank sample containing only the solvent and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of each solution is measured at the characteristic wavelength of DPPH, which is typically around 517 nm, using a spectrophotometer or a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
ABTS Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green color of the ABTS•+ solution is reduced, and the decrease in absorbance is measured spectrophotometrically.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) are prepared in water. Equal volumes of these two solutions are mixed and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution Preparation: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds and a positive control (e.g., Trolox) are dissolved in a suitable solvent to prepare stock solutions and subsequent dilutions.
-
Reaction Mixture: A small volume of the test compound or standard is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition of ABTS•+ is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox. The IC50 value can also be determined from a dose-response curve.
Signaling Pathway Visualization
Many natural antioxidant compounds, including cinnamic acid derivatives, quercetin, and resveratrol, exert their protective effects not only by direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this process is the Keap1-Nrf2 signaling pathway.
Caption: The Keap1-Nrf2 antioxidant response pathway.
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. [1][3]In the presence of oxidative stress or certain antioxidant compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. [1][3]Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes. [1][3][4]This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), ultimately enhancing the cell's capacity to neutralize reactive oxygen species and protect against oxidative damage. [4]Studies have shown that both quercetin and resveratrol can activate the Nrf2 pathway, contributing to their antioxidant effects. [5][6][7]Cinnamic acid and its derivatives have also been reported to activate this protective signaling cascade.
Conclusion
While direct comparative data for this compound is currently limited, the available evidence for the structurally similar compound, Artepillin C, suggests that it possesses potent antioxidant activity, comparable to or even exceeding that of some well-known natural antioxidants in certain assays. Its efficacy is likely attributed to both direct radical scavenging and the modulation of cellular antioxidant defense pathways, such as the Keap1-Nrf2 system. Further research is warranted to directly evaluate the antioxidant potential of this compound and to fully elucidate its mechanisms of action. This information will be crucial for its potential development as a therapeutic agent for conditions associated with oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of Methyl 4-prenyloxycinnamate's biological activity in multiple models
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Cinnamic acid and its derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This guide provides a comparative overview of the anti-inflammatory, anti-cancer, and antioxidant properties of various cinnamic acid derivatives, with a focus on providing supporting experimental data and detailed methodologies to aid in future research and development.
While specific experimental data on the biological activity of Methyl 4-prenyloxycinnamate remains limited in publicly available literature, this guide will delve into the activities of structurally related cinnamic acid esters and prenylated compounds, offering a valuable framework for cross-validation and further investigation.
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the following tables summarize the quantitative data on the anti-inflammatory, anti-cancer, and antioxidant activities of selected cinnamic acid derivatives.
Table 1: Anti-Inflammatory Activity of Cinnamic Acid Derivatives
| Compound | Model | Target | IC50 / Inhibition | Reference |
| Methyl p-hydroxycinnamate | LPS-stimulated RAW264.7 macrophages | NO production | Significant inhibition at 10, 20, 40 µM | [1] |
| Methyl p-hydroxycinnamate | LPS-induced acute respiratory distress syndrome (mouse model) | Lung wet-to-dry weight ratio, inflammatory cell infiltration | Significant reduction with 15 mg/kg treatment | [2] |
| 1-Methylhydantoin cinnamoyl imides | LPS-stimulated RAW264.7 macrophages | NO production | IC50 values ranging from 37 ± 4 to 56 ± 6 μM for COX-1 and significant inhibition of NO | [3] |
| 4-Methylcoumarin derivatives | LPS-activated primary rat microglial cells | NO, TXB2, TNF-α production | Significant inhibition at 50 µM and 100 µM | [4] |
| N-methyl-(2S,4R)-trans-4-hydroxy-l-proline | Carrageenan-induced paw edema (mouse model) | Paw edema | Around 50% decrease at 3rd hour | [5] |
Table 2: Anti-Cancer Activity of Cinnamic Acid Derivatives
| Compound | Cell Line | Assay | IC50 | Reference |
| Cinnamic acid metronidazole (B1676534) ester derivative (3h) | MCF-7 (breast cancer) | Antiproliferative assay | - | [1][6] |
| 4-hydroxyquinolone analogues | HCT116 (colon), A549 (lung), PC3 (prostate), MCF-7 (breast) | MTT assay | Compound 3g showed promising results | |
| 5-farnesyloxycoumarin | PC3 (prostate cancer) | MTT assay | IC50 = 22-31 µg/mL | [7] |
| Quinazolinone derivatives | HeLa (cervical), HepG2 (liver), HCT-116 (colon), MCF-7 (breast) | MTT assay | Compound 17 showed IC50 values from 2.34 to 6.07 µM | [8] |
| 4-Methylbenzamide Derivatives | K562 (leukemia), HL-60 (leukemia), OKP-GS (renal) | Cell growth inhibition | IC50 values of 2.27 and 2.53 μM for K562, 1.42 and 1.52 μM for HL-60 | [9] |
Table 3: Antioxidant Activity of Cinnamic Acid Derivatives
| Compound | Assay | IC50 | Reference | |---|---|---|---|---| | Prenylated flavonoids (103, 104, 106-110) | DPPH radical scavenging | 5.2 - 10.9 µM |[10] | | Caffeic and Ferulic acid amides | DPPH radical scavenging | EC50 < 100 µM |[11] | | Macaranga hypoleuca ethyl acetate (B1210297) fraction | DPPH radical scavenging | 14.31 mg/L |[12] | | Cinnamic acid derivatives (4 and 13) | DPPH radical scavenging | Comparable to Trolox |[13] | | 4-nitrocinnamic acid (12) | Antifungal activity against A. niger and C. albicans | MIC = 43.5 µM | |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are standardized protocols for the key in vitro assays mentioned in this guide.
In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also included.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
50 µL of cell culture supernatant is mixed with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
After 5-10 minutes of incubation at room temperature, 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Anti-Cancer Assay: MTT Cell Viability Assay
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allowed to attach overnight.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control is also included.
-
Incubation: The plate is incubated for 24-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.
Antioxidant Assay: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Reaction Mixture: 100 µL of various concentrations of the test compound in methanol is added to 100 µL of the DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance is measured at 517 nm.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value is determined from the dose-response curve.
Visualizing the Pathways and Processes
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Experimental Workflow Diagram
The above diagram illustrates a generalized workflow for the in vitro evaluation of a test compound's biological activities, from preparation through to data analysis and comparison.
Simplified NF-κB Signaling Pathway
This diagram depicts the simplified Toll-like receptor 4 (TLR4) signaling pathway leading to the production of pro-inflammatory mediators, a common target for anti-inflammatory compounds like cinnamic acid derivatives.
References
- 1. Synthesis, molecular modeling, and biological evaluation of cinnamic acid metronidazole ester derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 3. Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory effects of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. isca.in [isca.in]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
head-to-head comparison of Methyl 4-prenyloxycinnamate and its unprenylated form
A detailed analysis of the structural and functional differences between Methyl 4-prenyloxycinnamate and its unprenylated counterpart, Methyl p-coumarate, is crucial for researchers in drug discovery and development. This guide provides a comparative overview of their biological activities, supported by available experimental data and detailed methodologies for key assays.
Introduction
Methyl p-coumarate, also known as methyl 4-hydroxycinnamate, is a naturally occurring phenolic compound found in various plants. It is a derivative of p-coumaric acid. This compound is a modified version of methyl p-coumarate, featuring a prenyl group attached to the hydroxyl group at the 4th position of the phenyl ring. This structural modification, known as prenylation, is a common strategy in medicinal chemistry to enhance the lipophilicity and biological activity of a compound. While extensive research has been conducted on the biological properties of methyl p-coumarate, direct comparative studies with its prenylated form are limited. This guide synthesizes the available data for methyl p-coumarate and extrapolates the potential effects of prenylation based on established principles in the field.
Data Presentation: A Comparative Overview
The following tables summarize the known biological activities of methyl p-coumarate. Data for this compound is largely inferred from the general effects of prenylation on similar compounds due to a lack of direct comparative studies.
| Biological Activity | Methyl p-Coumarate (Methyl 4-hydroxycinnamate) | This compound (Predicted) | Key Findings |
| Anti-inflammatory Activity | Potent inhibitor of LPS-induced inflammatory responses. Reduces production of NO, PGE2, IL-1β, and TNF-α in RAW 264.7 macrophages.[1] | Potentially enhanced anti-inflammatory activity due to increased lipophilicity and better membrane permeability. | Prenylation is known to enhance the anti-inflammatory effects of flavonoids and coumarins.[2][3][4] |
| Antioxidant Activity | Exhibits radical scavenging activity.[5] | Likely possesses enhanced antioxidant activity. | The addition of a prenyl group can increase the antioxidant potential of phenolic compounds.[6] |
| Anticancer Activity | Shows cytotoxic effects against various cancer cell lines, including melanoma and acute myeloid leukemia.[7][8][9] Induces apoptosis in cancer cells.[10] | Potentially greater cytotoxic and anti-proliferative effects. | Prenylation has been shown to increase the anticancer activity of resveratrol (B1683913) and its derivatives.[11] Esterification of p-coumaric acid, a related modification, improved control over melanoma cell growth. |
| Antimelanogenic Activity | Suppresses melanin (B1238610) formation in B16 mouse melanoma cells.[7] | Activity may be modulated; increased lipophilicity could enhance cellular uptake. | Methyl p-coumarate is more effective than p-coumaric acid in inhibiting cellular melanin synthesis, suggesting the importance of the methyl ester group.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
Anti-inflammatory Activity Assay (In vitro)
Cell Line: RAW 264.7 murine macrophage cell line.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (Methyl p-coumarate or this compound) for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for 24 hours.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E2 (PGE2) and Cytokine Measurement: The levels of PGE2, TNF-α, and IL-1β in the culture supernatant are quantified using commercially available ELISA kits.
-
Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) via Western blotting.[1]
Antioxidant Activity Assay (DPPH Radical Scavenging)
Methodology:
-
Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture with the sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.[5]
Anticancer Activity Assay (MTT Assay)
Cell Lines: Human cancer cell lines (e.g., B16-F10 melanoma, HL-60 acute myeloid leukemia).
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.
-
Cell Viability Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined.[7][8]
Signaling Pathways
Methyl p-Coumarate
Methyl p-coumarate has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. Specifically, it has been demonstrated to activate the Akt signaling pathway.[1][10] Activated Akt can, in turn, suppress the nuclear factor-kappa B (NF-κB) pathway.[1] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-1β. By inhibiting the degradation of IκB, an inhibitor of NF-κB, methyl p-coumarate prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of these inflammatory mediators.[1]
References
- 1. Methyl p-Hydroxycinnamate Suppresses Lipopolysaccharide-Induced Inflammatory Responses through Akt Phosphorylation in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prenylation of flavonoids by DMATS1 and their anti‐inflammatory activities | Semantic Scholar [semanticscholar.org]
- 3. Prenylated Coumarins from the Fruits of Manilkara zapota with Potential Anti-inflammatory Effects and Anti-HIV Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive prenylated coumarins as potential anti-inflammatory and anti-HIV agents from Clausena lenis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. The Antioxidant Activity of Prenylflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Methyl-P-Coumarate | 19367-38-5 | Benchchem [benchchem.com]
- 11. The cancer preventive activity and mechanisms of prenylated resveratrol and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of Methyl 4-hydroxycinnamate with Carnosic Acid: A Comparative Guide
Introduction
Quantitative Data Summary
The synergistic effects of Methyl 4-hydroxycinnamate (MHC) and Carnosic Acid (CA) have been quantitatively assessed in various acute myeloid leukemia (AML) cell lines. The data is compared with the effects of individual compounds and another synergistic combination, Curcumin (CUR) and CA.
Table 1: Effect of Different Phytochemicals with Carnosic Acid (CA) on Viable Cell Numbers of HL60 Cells
| Treatment (72 h) | Concentration (µM) | Mean Viable Cell Number (± SD, n=3) |
| Control | - | Data not explicitly provided, used as baseline |
| CUR | Not specified | Data not explicitly provided |
| MHC | Not specified | Data not explicitly provided |
| RosA | Not specified | Data not explicitly provided |
| SIL | Not specified | Data not explicitly provided |
| RES | Not specified | Data not explicitly provided |
| QRC | Not specified | Data not explicitly provided |
| PTL | Not specified | Data not explicitly provided |
| CA | 10 | Data not explicitly provided |
| MHC + CA | MHC (not specified) + CA (10) | Strongly synergized in reducing viable cell numbers [1][4] |
| CUR + CA | CUR (not specified) + CA (10) | Strongly synergized in reducing viable cell numbers [1][4] |
Note: The study emphasizes the strong synergistic effect of MHC and CUR with CA, though specific numerical values for all individual treatments on HL60 viable cell counts are not detailed in the provided abstracts. The synergy was confirmed in KG-1a, HL60, and U937 AML cells.[1][4]
Table 2: Apoptosis Induction in KG-1a Cells by MHC+CA and CUR+CA Combinations
| Treatment (8 h) | Apoptosis (%) | Effect of 2-APB (25 µM) |
| Control | Baseline | Not applicable |
| MHC + CA | Significantly Increased | Apoptosis abrogated[1] |
| CUR + CA | Significantly Increased | Apoptosis abrogated[1] |
Note: 2-APB is an antagonist of inositol (B14025) trisphosphate receptors (IP3R) and store-operated Ca2+ channels.[1]
Table 3: Effect of MHC+CA and CUR+CA on Cytosolic Calcium Levels in KG-1a Cells
| Treatment (4 h) | Cytosolic Ca2+ Levels (Fluo-3 MFI) | Effect of 2-APB (25 µM) |
| Control | Baseline | Not applicable |
| MHC + CA | Sustained Elevation | Elevation prevented[1] |
| CUR + CA | Sustained Elevation | Elevation prevented[1] |
MFI: Mean Fluorescence Intensity.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
1. Cell Viability Assay (Trypan Blue Exclusion Assay)
-
Cell Lines: HL60, KG-1a, and U937 acute myeloid leukemia cells.
-
Treatment: Cells were treated with various phenolic compounds (MHC, CUR, rosmarinic acid, silibinin, resveratrol, quercetin, parthenolide) and/or 10 µM Carnosic Acid (CA) for 72 hours.[1][4]
-
Procedure: After the incubation period, cells were harvested and stained with Trypan Blue.
-
Quantification: The number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer under a microscope.
-
Analysis: The percentage of viable cells was calculated, and changes in viable cell numbers were determined relative to control-treated cells.[1][4]
2. Apoptosis Assay (Annexin V/PI Binding Assay)
-
Cell Line: KG-1a cells.
-
Treatment: Cells were treated with the MHC+CA or CUR+CA combinations for 8 hours. In some experiments, the pan-caspase inhibitor zVAD (50 µM) or the calcium signaling inhibitor 2-APB (25 µM) was added.[1][4]
-
Procedure:
-
Harvest the cells after treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Analysis: The stained cells were analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.[1][4]
3. Measurement of Cytosolic Calcium Levels
-
Cell Line: KG-1a cells.
-
Indicator: Fluo-3 AM, a fluorescent indicator for cytosolic calcium.
-
Treatment: Cells were treated with MHC+CA or CUR+CA for 4 hours, with or without the presence of 2-APB (25 µM).[1][4]
-
Procedure:
-
Load the cells with Fluo-3 AM prior to the end of the treatment period.
-
After 4 hours of incubation with the compounds, harvest the cells.
-
Wash the cells to remove the extracellular dye.
-
-
Analysis: The fluorescence intensity of the Fluo-3 loaded cells was measured using flow cytometry. An increase in fluorescence intensity indicates a rise in cytosolic calcium levels.[1]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway for MHC+CA induced apoptosis.
Caption: General experimental workflow for evaluating synergistic effects.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Synergistic Cytotoxicity of Methyl 4-Hydroxycinnamate and Carnosic Acid to Acute Myeloid Leukemia Cells via Calcium-Dependent Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-EPMC6521573 - Synergistic Cytotoxicity of Methyl 4-Hydroxycinnamate and Carnosic Acid to Acute Myeloid Leukemia Cells <i>via</i> Calcium-Dependent Apoptosis Induction. - OmicsDI [omicsdi.org]
- 4. Frontiers | Synergistic Cytotoxicity of Methyl 4-Hydroxycinnamate and Carnosic Acid to Acute Myeloid Leukemia Cells via Calcium-Dependent Apoptosis Induction [frontiersin.org]
Benchmarking the Neuroprotective Potential of Methyl 4-prenyloxycinnamate Against Established Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of effective therapies for neurodegenerative diseases and acute brain injuries, the exploration of novel neuroprotective agents is paramount. This guide provides a comparative analysis of the emerging compound, Methyl 4-prenyloxycinnamate, against established neuroprotective agents: Edaravone, Citicoline (B1669096), and Cerebrolysin (B1175343). Due to the limited direct experimental data on this compound, this document extrapolates its potential based on the known neuroprotective activities of cinnamic acid derivatives and outlines a comprehensive framework for its evaluation.
Introduction to this compound
This compound belongs to the family of cinnamic acid derivatives, a class of phenolic compounds found in various plants. Cinnamic acids and their derivatives have garnered significant interest for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The neuroprotective potential of this class of compounds is thought to stem from their ability to counteract oxidative stress and inflammation, two key pathological mechanisms in many neurological disorders. While specific data on this compound is scarce, its structural similarity to other neuroprotective cinnamic acid derivatives suggests it may share similar mechanisms of action.
Established Neuroprotective Agents: A Quantitative Overview
To provide a benchmark for the potential of this compound, this section summarizes the performance of three widely recognized neuroprotective agents.
Edaravone
Edaravone is a potent free radical scavenger that has been approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2] Its primary mechanism of action is the mitigation of oxidative stress by neutralizing hydroxyl radicals and peroxynitrite.[1]
| In Vitro Model | Parameter Measured | Result with Edaravone |
| PC12 cells (ischemia model) | Cell Viability | Increased cell survival |
| Cortical neurons (glutamate toxicity) | Neuronal Death | Reduced neuronal apoptosis |
| In Vivo Model | Parameter Measured | Result with Edaravone |
| Rat MCAO model (stroke) | Infarct Volume | Significant reduction in infarct size |
| ALS mouse model (SOD1 mutation) | Motor Function Decline | Slowed progression of motor deficits |
Citicoline
Citicoline is a naturally occurring endogenous nucleotide that plays a crucial role in the synthesis of phosphatidylcholine, a major component of neuronal cell membranes.[3] Its neuroprotective effects are attributed to its ability to stabilize membranes, reduce oxidative stress, and enhance neurotransmitter synthesis.[4][5]
| In Vitro Model | Parameter Measured | Result with Citicoline |
| Hippocampal neurons (hypoxia) | Cell Viability | Increased neuronal survival |
| PC12 cells (Aβ toxicity) | Apoptosis | Reduced caspase-3 activity |
| In Vivo Model | Parameter Measured | Result with Citicoline |
| Rat MCAO model (stroke) | Neurological Deficit Score | Improved functional recovery |
| Traumatic Brain Injury (TBI) model | Cognitive Function (Morris Water Maze) | Enhanced spatial learning and memory |
Cerebrolysin
Cerebrolysin is a mixture of neuropeptides and amino acids derived from purified porcine brain proteins. It exerts multimodal neurotrophic and neuroprotective effects by mimicking the action of endogenous neurotrophic factors.[6][7]
| In Vitro Model | Parameter Measured | Result with Cerebrolysin |
| Cortical neurons (Aβ toxicity) | Synaptic Density | Increased number of synapses |
| SH-SY5Y cells (oxidative stress) | Neuronal Apoptosis | Reduced cell death |
| In Vivo Model | Parameter Measured | Result with Cerebrolysin |
| Transgenic mouse model of Alzheimer's | Aβ Plaque Load | Reduced amyloid deposition |
| Rat MCAO model (stroke) | Infarct Volume | Significant reduction in lesion size |
Experimental Protocols for Neuroprotective Assessment
To rigorously evaluate the neuroprotective potential of a novel compound like this compound, a multi-tiered experimental approach is essential. This involves a combination of in vitro and in vivo models that recapitulate key aspects of neurodegenerative processes.
In Vitro Assays
Objective: To determine the direct protective effects of the compound on neuronal cells under various stress conditions.
-
Cell Culture:
-
Cell Lines: Human neuroblastoma (SH-SY5Y) or rat pheochromocytoma (PC12) cells are commonly used. For more specific studies, primary cortical or hippocampal neurons can be isolated from rodents.
-
-
Induction of Neurotoxicity:
-
Oxidative Stress: Treatment with hydrogen peroxide (H₂O₂) or glutamate (B1630785) to induce excitotoxicity.
-
Amyloid-β Toxicity: Exposure to aggregated amyloid-beta (Aβ) peptides to model Alzheimer's disease pathology.
-
Oxygen-Glucose Deprivation (OGD): To mimic ischemic conditions.
-
-
Assessment of Neuroprotection:
-
Cell Viability Assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays to quantify cell survival.
-
Apoptosis Assays: TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or caspase activity assays to measure programmed cell death.
-
Reactive Oxygen Species (ROS) Measurement: Using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate) to quantify intracellular ROS levels.
-
Mitochondrial Membrane Potential (MMP) Assay: Using dyes like JC-1 to assess mitochondrial function.
-
In Vivo Models
Objective: To evaluate the efficacy of the compound in a whole-organism setting, assessing both neuropathological and behavioral outcomes.
-
Animal Models:
-
Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO) in rats or mice is the gold standard model for focal cerebral ischemia.
-
Alzheimer's Disease: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) to develop Aβ plaques and cognitive deficits.
-
Parkinson's Disease: 6-hydroxydopamine (6-OHDA) or MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) induced models in rodents to lesion dopaminergic neurons.
-
-
Administration of Compound: The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen should be determined based on pharmacokinetic studies.
-
Outcome Measures:
-
Histological Analysis: Brain sections are analyzed for infarct volume (in stroke models), Aβ plaque deposition, neuronal loss (e.g., using Nissl staining), and glial activation (e.g., using GFAP for astrocytes and Iba1 for microglia).
-
Behavioral Tests:
-
Motor Function: Rotarod test, grip strength test.
-
Cognitive Function: Morris water maze, Y-maze, novel object recognition test for learning and memory.
-
Neurological Deficit Scoring: Standardized scales to assess the severity of neurological impairment.
-
-
Biochemical Analysis: Measurement of oxidative stress markers (e.g., malondialdehyde), inflammatory cytokines (e.g., TNF-α, IL-1β), and neurotransmitter levels in brain tissue.
-
Visualizing Mechanisms and Workflows
Signaling Pathways in Neuroprotection
The neuroprotective effects of many compounds, including potentially this compound, are mediated through the modulation of key intracellular signaling pathways that regulate cellular survival, inflammation, and antioxidant responses.
Caption: Hypothesized signaling pathways for this compound.
Experimental Workflow for Evaluating a Novel Neuroprotective Agent
A structured workflow is crucial for the systematic evaluation of a new chemical entity for its neuroprotective properties.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 3. Citicoline: neuroprotective mechanisms in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current knowledge on the neuroprotective and neuroregenerative properties of citicoline in acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edgepharma.eu [edgepharma.eu]
- 6. [Mechanisms of neurotrophic and neuroprotective effects of cerebrolysin in cerebral ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Statistical Validation of Experimental Data for Cinnamic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid and its derivatives are a class of organic compounds widely recognized for their therapeutic potential, including anti-inflammatory and anticancer properties. This guide provides a comparative analysis of experimental data for Methyl 4-prenyloxycinnamate, alongside other relevant cinnamic acid derivatives, to offer a statistical validation of their potential bioactivity. Due to the limited availability of published experimental data for this compound, this guide will utilize data from its structural analog, Methyl Cinnamate, as a predictive reference. This comparison aims to provide researchers with a valuable resource for evaluating the potential of these compounds in drug discovery and development.
Comparative Analysis of In Vitro Anti-Inflammatory & Cytotoxic Activity
The following tables summarize the quantitative data on the anti-inflammatory and cytotoxic effects of Methyl Cinnamate and its comparators.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Assay | Cell Line | Concentration | % Inhibition of Inflammatory Marker | Reference Compound | % Inhibition by Reference |
| Methyl Cinnamate | LPS-induced mRNA expression | RAW264.7 | 0.1 mM | Cox2: ~60% | Indomethacin | Not specified |
| Nos2: ~55% | ||||||
| Tnfa: ~50% | ||||||
| Cinnamic Acid | LPS-induced NO production | RAW264.7 | 8 mM | Significant Inhibition | Not specified | Not specified |
| trans-Cinnamaldehyde | LPS-induced NO release | J774 | 1-10 µg/mL | Significant Reduction | Not specified | Not specified |
Table 2: In Vitro Cytotoxicity Data
| Compound | Assay | Cell Line | LC50 (mM) | Reference Compound | LC50 of Reference (mM) |
| Methyl Cinnamate | CCK-8 | RAW264.7 | > 1 (non-cytotoxic at 0.1 mM) | Not specified | Not specified |
| trans-Cinnamaldehyde | CCK-8 | RAW264.7 | 0.2 - 0.5 | Not specified | Not specified |
| Cinnamic Acid | Not specified | Not specified | IC50 = 50 µM (against AKR1C3) | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Anti-Inflammatory Assay: Inhibition of LPS-Induced Gene Expression
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 6-well plates and pre-treated with various concentrations of the test compounds (e.g., Methyl Cinnamate) for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
RNA Isolation and RT-PCR: Total RNA is extracted from the cells using a suitable kit. The expression levels of inflammatory marker genes such as Cox2, Nos2, and Tnfa are quantified using real-time reverse transcriptase-polymerase chain reaction (RT-PCR).
-
Data Analysis: The relative gene expression is normalized to a housekeeping gene (e.g., β-actin). The percentage of inhibition is calculated by comparing the gene expression in compound-treated cells to that in LPS-stimulated cells without treatment.
Cytotoxicity Assay: Cell Counting Kit-8 (CCK-8)
-
Cell Seeding: RAW264.7 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Incubation: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
CCK-8 Reagent: After incubation, CCK-8 solution is added to each well, and the plate is incubated for an additional 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Calculation of Cell Viability: The cell viability is expressed as a percentage of the control (untreated cells). The 50% lethal concentration (LC50) is determined from the dose-response curve.
Visualizing Molecular Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the anti-inflammatory and cytotoxic evaluation of cinnamic acid derivatives.
Caption: Putative anti-inflammatory signaling pathway of Methyl Cinnamate.
Caption: General experimental workflow for an MTT-based cytotoxicity assay.
Safety Operating Guide
Proper Disposal of Methyl 4-prenyloxycinnamate: A Guide for Laboratory Professionals
An essential guide to the safe handling and disposal of Methyl 4-prenyloxycinnamate, ensuring the safety of laboratory personnel and environmental compliance. This document provides clear, procedural steps for waste management from point of generation to final disposal.
This compound is a chemical compound requiring careful management to mitigate potential hazards to researchers and the environment. Adherence to proper disposal protocols is not only a cornerstone of laboratory safety but also a legal necessity. This guide outlines the necessary steps for the appropriate disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be performed in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or face shield |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste and managed through a licensed professional waste disposal service.
-
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated items like weigh boats and pipette tips, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Avoid mixing with other chemical waste streams unless compatibility has been confirmed.
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, must be collected and disposed of as solid hazardous waste.[1]
-
-
Container Management:
-
Keep waste containers tightly closed when not in use.
-
Store waste containers in a designated and well-ventilated waste accumulation area.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.[1]
-
Wear the appropriate PPE as detailed in the table above.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect the absorbed material and any contaminated soil or surfaces into the designated hazardous waste container.[1] Use spark-proof tools for collection.[1]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.
-
The primary recommended disposal method is high-temperature incineration at a licensed chemical destruction plant with flue gas scrubbing.[1]
-
Crucially, do not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.[1]
-
Experimental Protocols
This guide is based on established safety protocols for chemical waste disposal. The primary source of information is the Safety Data Sheet (SDS) for this compound.
Methodology for Information Gathering: A comprehensive review of the Safety Data Sheet for this compound was conducted to extract pertinent information regarding safe handling, storage, and disposal. This was supplemented with general chemical waste disposal guidelines to ensure a complete and robust protocol.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Methyl 4-prenyloxycinnamate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 4-prenyloxycinnamate. By adhering to these guidelines, you can minimize risks and maintain a safe research environment.
Hazard Overview and Personal Protective Equipment (PPE)
While a comprehensive hazard profile for this compound is not fully established, it is prudent to handle it with care, assuming potential for skin, eye, and respiratory irritation based on similar aromatic esters.[1] The following table summarizes the recommended Personal Protective Equipment (PPE).
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Face Shield | Recommended when there is a risk of splashing or when handling larger quantities. | |
| Hand Protection | Chemical Resistant Gloves | Butyl rubber or Viton® gloves are recommended for handling esters and aromatic compounds.[3][4] Nitrile gloves may offer limited, short-term protection but should be used with caution and changed immediately upon contact.[5] Always inspect gloves for integrity before use.[2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned.[2] |
| Protective Clothing | Wear long pants and closed-toe shoes to cover all exposed skin.[6] | |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if handling the compound as a powder, creating aerosols, or in a poorly ventilated area.[7][8] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.
Preparation and Handling Workflow
Caption: Workflow for handling this compound.
Detailed Protocol:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound and any other chemicals being used.[9]
-
Don Appropriate PPE: As outlined in the table above, wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[2]
-
Prepare Workspace: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or volatile substances.[2][10] Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Weighing and Measuring:
-
If handling a powder, do so in a manner that minimizes dust generation.
-
Use a spatula for transferring solid material.
-
Clean any spills immediately.
-
-
Performing the Experiment:
-
Cleanup and Decontamination:
-
Decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[10]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Emergency Response Logic
Caption: Emergency response decision tree.
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[11][12][13] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[14] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Workflow
Caption: Hazardous waste disposal workflow.
Disposal Protocol:
-
Waste Identification and Segregation:
-
Solid Waste: Collect unused this compound and contaminated materials (e.g., weigh paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other incompatible waste streams.[8]
-
Contaminated PPE: Heavily contaminated gloves, lab coats, etc., should be disposed of as hazardous waste.
-
-
Container Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and any known hazards.[15]
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[2] Keep containers closed except when adding waste.[15]
-
Final Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2][16] Do not discharge to sewer systems.[2][16] Follow all federal, state, and local regulations for hazardous waste disposal.[6]
-
Empty Containers: Containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.[6]
-
References
- 1. research.arizona.edu [research.arizona.edu]
- 2. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. gloves.com [gloves.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. dustarrest.com [dustarrest.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 12. Chemical Eye Burns Treatment: First Aid Information for Chemical Eye Burns [webmd.com]
- 13. What to Do If You Get a Chemical in Your Eye - First Aid Steps - Specialty Vision [specialty.vision]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. mtu.edu [mtu.edu]
- 16. wastetowater.ir [wastetowater.ir]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
